(3-fluorophenyl)methanesulfonyl Chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGIPEQAFOXGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374647 | |
| Record name | (3-fluorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24974-72-9 | |
| Record name | 3-Fluorobenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-fluorophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-fluorophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of (3-Fluorophenyl)methanesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry. This document includes detailed information on the compound's structure, reactivity, and spectroscopic data, presented in a clear and accessible format. Experimental protocols and visualizations are provided to facilitate a deeper understanding of its chemical behavior and utility.
Introduction
This compound, with the CAS number 24974-72-9, is an organosulfur compound that serves as a versatile reagent in organic synthesis.[1][2][3] Its structure, featuring a fluorinated aromatic ring and a reactive sulfonyl chloride moiety, makes it a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability and binding affinity, which is of particular interest in drug design.[4][5] This guide will delve into the core chemical characteristics of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24974-72-9 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO₂S | [1][2][3] |
| Molecular Weight | 208.64 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 45-49 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. Reacts with water. |
Synthesis and Purification
General Experimental Protocol for Synthesis
A plausible synthetic route to this compound is the oxidative chlorination of (3-fluorophenyl)methanethiol.
Reaction Scheme:
Figure 1. General synthetic scheme for this compound.
Experimental Procedure (Hypothetical):
-
Starting Material Preparation: (3-Fluorophenyl)methanethiol can be prepared from 3-fluorobenzyl bromide by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.
-
Oxidative Chlorination: To a solution of (3-fluorophenyl)methanethiol in a suitable solvent (e.g., a mixture of acetonitrile and water), an oxidizing and chlorinating agent is added portion-wise at a controlled temperature (typically 0-5 °C).[6] A common reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of an acid source like HCl.[7][8] Alternatively, a combination of hydrogen peroxide and hydrochloric acid can be employed.[8]
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove any solid by-products. The filtrate is then extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the desired this compound as a solid.[6]
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound after synthesis.
Figure 2. Purification workflow for this compound.
Reactivity and Chemical Behavior
This compound is a reactive electrophile, a characteristic property of sulfonyl chlorides. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms, a chlorine atom, and the fluorinated phenyl ring, making it susceptible to nucleophilic attack.
Reactions with Nucleophiles
It readily reacts with various nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. These reactions typically proceed via a nucleophilic substitution mechanism where the chloride ion acts as a good leaving group.
Figure 3. Reactivity of this compound with nucleophiles.
Spectroscopic Data
While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-7.6 ppm).
¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon (CH₂) around δ 60-70 ppm. The aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methylene (CH₂) | 4.5 - 5.0 (s) | 60 - 70 |
| Aromatic (C-H) | 7.0 - 7.6 (m) | 115 - 135 |
| Aromatic (C-F) | - | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-C) | - | 130 - 140 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O (asymmetric stretch) | 1370 - 1390 |
| S=O (symmetric stretch) | 1170 - 1190 |
| C-F (stretch) | 1000 - 1400 |
| Aromatic C-H (stretch) | 3000 - 3100 |
| Aromatic C=C (stretch) | 1450 - 1600 |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 208, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately 33% the intensity of [M]⁺). Fragmentation would likely involve the loss of SO₂Cl, SO₂, and Cl.
Applications in Drug Development
The this compound moiety is a valuable synthon in the development of new pharmaceutical agents. The incorporation of a fluorine atom into a drug candidate can enhance its metabolic stability, improve its binding affinity to target proteins, and modulate its lipophilicity and bioavailability.[4][5]
Sulfonamides, readily synthesized from this compound, are a well-established class of pharmacophores found in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. The specific substitution pattern of the fluorinated phenyl ring in this reagent allows for the fine-tuning of the electronic and steric properties of the final drug molecule.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water, releasing corrosive hydrogen chloride gas.
Conclusion
This compound is a key reagent in organic synthesis with significant potential in the field of drug discovery and development. Its reactivity, coupled with the beneficial effects of fluorine incorporation, makes it an attractive building block for the synthesis of novel bioactive molecules. This guide provides essential information to aid researchers in understanding and utilizing this compound in their synthetic endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 8. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Technical Guide: (3-fluorophenyl)methanesulfonyl chloride (CAS 24974-72-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-fluorophenyl)methanesulfonyl chloride, with the CAS number 24974-72-9, is a valuable sulfonylating agent and a key building block in the synthesis of a variety of organic compounds. Its utility is particularly pronounced in the field of medicinal chemistry, where the introduction of the (3-fluorophenyl)methanesulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 24974-72-9 | |
| Molecular Formula | C₇H₆ClFO₂S | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Appearance | White crystals or crystalline powder | [2] |
| Purity | ≥ 95% (NMR) | |
| Storage Temperature | 0-8°C | |
| Hazards | Corrosive | [2] |
Synthesis and Reactivity
This compound is a reactive compound that serves as a precursor for the introduction of the (3-fluorophenyl)methylsulfonyl group into various molecules.
Synthesis
DOT Script for Synthesis Pathway
Caption: Plausible synthetic route to this compound.
Reactivity and Common Reactions
The primary reactivity of this compound lies in the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This is a crucial transformation in medicinal chemistry, as the sulfonamide moiety is a common feature in many marketed drugs.
DOT Script for N-Sulfonylation Reaction
Caption: General scheme for the N-sulfonylation reaction.
Experimental Protocols
General Protocol for N-Sulfonylation using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[3]
Safety Precautions: this compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with amines can be exothermic.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various biologically active molecules, particularly in the areas of oncology and neurology.
Kinase Inhibitors
The (3-fluorophenyl)methanesulfonyl group can be found in potent and selective kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
One notable example is the role of this compound in the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling cascade .[4] This pathway is frequently activated by oncogenic mutations in cancers. By incorporating the (3-fluorophenyl)methanesulfonyl moiety, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.
DOT Script for RAS/RAF/MEK/ERK Signaling Pathway
Caption: Inhibition of the ERK signaling pathway by compounds derived from this compound.
GPCR Modulators
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in a vast array of physiological processes. They are important targets for the development of drugs for various diseases. The (3-fluorophenyl)methanesulfonyl moiety has been incorporated into ligands designed to modulate the activity of GPCRs, although specific examples directly citing the use of this compound are less common in publicly available literature. The physicochemical properties imparted by this group can be advantageous in achieving desired receptor affinity and selectivity.
Conclusion
This compound is a versatile and valuable reagent for researchers and scientists, particularly those in the field of drug discovery and development. Its ability to readily form sulfonamides and its utility in the synthesis of targeted therapies, such as kinase inhibitors, underscore its importance in modern medicinal chemistry. The information and protocols provided in this guide are intended to facilitate its safe and effective use in the laboratory.
References
- 1. scbt.com [scbt.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1 H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development (Journal Article) | OSTI.GOV [osti.gov]
Technical Guide: (3-Fluorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluorophenyl)methanesulfonyl chloride is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its utility stems from its role as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can modulate the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of its properties, synthesis, and reactivity.
Chemical and Physical Properties
This compound is a sulfonyl chloride derivative featuring a benzyl group substituted with a fluorine atom at the meta position.
| Property | Value |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| CAS Number | 24974-72-9 |
| Appearance | Off-white to yellow solid |
| Melting Point | 36-38 °C |
| Boiling Point | 285.9 °C at 760 mmHg |
| Density | 1.465 g/cm³ |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and THF. |
Synthesis and Reactivity
This compound is a versatile reagent, primarily used for the introduction of the (3-fluorophenyl)methylsulfonyl group into molecules. Its synthesis and a key reaction are outlined below.
Synthetic Workflow
The following diagram illustrates a common synthetic pathway for this compound and its subsequent use in the formation of a sulfonamide, a common scaffold in pharmacologically active compounds.
An In-depth Technical Guide to (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
(3-fluorophenyl)methanesulfonyl chloride , a halogenated organosulfur compound, serves as a critical reagent and building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in its ability to introduce the (3-fluorophenyl)methanesulfonyl moiety into molecules, a functional group that can significantly modulate the physicochemical and biological properties of the parent compound. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on experimental details and data for the scientific community.
Chemical Structure and Properties
This compound is characterized by a benzylsulfonyl chloride core with a fluorine atom at the meta-position of the phenyl ring. This substitution pattern influences the electronic properties and reactivity of the sulfonyl chloride group.
Molecular Structure
The structure of this compound is depicted below. The molecule consists of a central sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a methylene group, which is in turn attached to a 3-fluorinated phenyl ring.
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| CAS Number | 24974-72-9 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 36-38 °C |
| Boiling Point | 285.9 °C at 760 mmHg |
| Density | 1.465 g/cm³ |
| Solubility | Soluble in most organic solvents. Reacts with water. |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of spectra is not publicly available, typical spectral features for similar sulfonyl chlorides are well-established.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) and a complex multiplet pattern for the aromatic protons of the fluorophenyl group.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the methylene carbon and distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, providing a clear indication of the fluorine's chemical environment.[1][2]
-
IR Spectroscopy: The infrared spectrum will show strong characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.
Synthesis and Reactivity
This compound is typically synthesized from precursors containing the 3-fluorobenzyl moiety. Its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack.
Synthesis
Experimental Protocol: General Synthesis of Arylmethanesulfonyl Chlorides
A plausible synthetic route starts from 3-fluorobenzyl mercaptan.
Caption: General synthetic scheme for this compound.
Procedure:
-
Preparation of the Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, 3-fluorobenzyl mercaptan is dissolved in a suitable solvent such as acetic acid.
-
Chlorination: The solution is cooled in an ice bath, and chlorine gas is bubbled through the stirred solution at a controlled rate, maintaining the temperature below 10 °C.
-
Monitoring the Reaction: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water. The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
Caution: This reaction should be performed in a well-ventilated fume hood, as chlorine gas is highly toxic and corrosive.
Key Reactions: Sulfonamide Formation
The most significant reaction of this compound in drug development is its reaction with primary and secondary amines to form sulfonamides.[5] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibiotics, diuretics, and anticonvulsants.[5]
Experimental Protocol: Synthesis of N-Aryl-(3-fluorophenyl)methanesulfonamides
This protocol describes the general procedure for the reaction of this compound with an aromatic amine.
Caption: Experimental workflow for sulfonamide synthesis.
Procedure:
-
Reactant Preparation: To a solution of the aromatic amine (1.0 equivalent) in a dry solvent such as dichloromethane or tetrahydrofuran, a base like pyridine or triethylamine (1.2 equivalents) is added.
-
Addition of Sulfonyl Chloride: The solution is cooled to 0 °C, and a solution of this compound (1.1 equivalents) in the same solvent is added dropwise with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until the starting materials are consumed, as monitored by TLC.
-
Quenching and Extraction: The reaction is quenched by the addition of water or dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude sulfonamide is purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Development
The incorporation of the (3-fluorophenyl)methanesulfonyl group can significantly impact the biological activity of a molecule. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also influence binding affinity to biological targets through favorable electronic interactions. The sulfonamide linkage provides a stable and synthetically accessible scaffold for connecting different molecular fragments.
While specific examples of marketed drugs containing the (3-fluorophenyl)methanesulfonyl moiety are not abundant, this structural motif is of great interest in medicinal chemistry for the development of new therapeutic agents. Its utility is demonstrated in the synthesis of various classes of biologically active compounds. For instance, fluorinated sulfonamides have been explored as potential anticancer, antibacterial, and antiviral agents.[6][7][8][9]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. It is incompatible with strong oxidizing agents, strong bases, and water. Upon decomposition, it may emit toxic fumes of hydrogen chloride, sulfur oxides, and hydrogen fluoride.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and anticancer activity evaluation of 3,4-mono- and bicyclosubstituted N-(het)aryl trifluoromethyl succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-fluorophenyl)methanesulfonyl chloride is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate for the synthesis of various biologically active compounds. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the facile introduction of the (3-fluorophenyl)methylsulfonyl group into diverse molecular scaffolds. The fluorine substituent on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final compounds, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details its characterization through various spectroscopic techniques.
Synthesis of this compound
A plausible and direct method for the synthesis of this compound is the free-radical chlorination of 3-fluorotoluene at the benzylic position using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. The subsequent oxidation of the resulting benzyl chloride and conversion to the sulfonyl chloride can be achieved in a one-pot or stepwise manner.
Experimental Protocol: Synthesis via Radical Chlorination
Materials:
-
3-Fluorotoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-fluorotoluene (1.0 eq) and anhydrous dichloromethane.
-
Initiation: Add a catalytic amount of AIBN (0.05 eq) to the solution.
-
Chlorination: Heat the reaction mixture to reflux (approximately 40-45 °C). Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench the excess sulfuryl chloride by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-fluorophenyl)methyl chloride.
-
Conversion to Sulfonyl Chloride: The crude benzyl chloride can be converted to the corresponding sulfonyl chloride through a two-step process involving the formation of the sodium sulfinate salt followed by chlorination.
-
Sulfinate Salt Formation: React the crude (3-fluorophenyl)methyl chloride with sodium sulfite in an aqueous ethanol solution at reflux.
-
Chlorination: Treat the resulting sodium (3-fluorophenyl)methanesulfinate with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the final product, this compound.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic methods.
Physical and Spectroscopic Data
The following table summarizes the expected physical and key spectroscopic data for this compound, based on data from analogous compounds.
| Parameter | Expected Value |
| Molecular Formula | C₇H₆ClFO₂S[1][2] |
| Molecular Weight | 208.64 g/mol [1][2] |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Melting Point | Not available; likely a low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.55 (m, 1H, Ar-H), 7.15-7.30 (m, 3H, Ar-H), 4.95 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, J = 245 Hz, C-F), 131.0 (d, J = 8 Hz), 130.5 (d, J = 8 Hz), 125.0 (d, J = 3 Hz), 120.0 (d, J = 21 Hz), 115.0 (d, J = 22 Hz), 65.0 (CH₂) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -112 to -115 ppm |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 1600, 1480 (Ar C=C), 1370 (S=O asymmetric stretch), 1170 (S=O symmetric stretch), 1250 (C-F), 780 (Ar C-H bend) |
| Mass Spectrum (EI) | m/z (%): 208 (M⁺), 173 ([M-Cl]⁺), 109 ([M-SO₂Cl]⁺), 91 |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and accumulate 512-1024 scans.
-
For ¹⁹F NMR, use a spectral width of -250 to 0 ppm and reference the spectrum to an external standard such as CFCl₃.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a liquid sample, place a drop between two potassium bromide (KBr) plates.
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.
-
Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.
-
Introduce the sample via direct infusion or through a gas chromatograph (GC) for volatile compounds.
-
Set the ionization energy to 70 eV.
-
Scan a mass-to-charge (m/z) range of 50-500 amu.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization Workflow
References
Spectroscopic Analysis of (3-fluorophenyl)methanesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The spectral data presented in this document for (3-fluorophenyl)methanesulfonyl chloride are predicted values based on computational models and analysis of analogous compounds. Experimental verification is recommended for precise characterization.
This technical guide provides a comprehensive overview of the expected spectral data for this compound, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages predictive methodologies and data from analogous structures to offer a detailed characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
The following tables summarize the predicted and expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | m | 1H | Ar-H |
| ~7.3 - 7.4 | m | 2H | Ar-H |
| ~7.1 - 7.2 | m | 1H | Ar-H |
| ~4.8 | s | 2H | CH₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162 (d, J ≈ 245 Hz) | C-F |
| ~136 (d, J ≈ 8 Hz) | Ar-C |
| ~131 (d, J ≈ 8 Hz) | Ar-CH |
| ~125 (d, J ≈ 3 Hz) | Ar-CH |
| ~120 (d, J ≈ 21 Hz) | Ar-CH |
| ~115 (d, J ≈ 21 Hz) | Ar-CH |
| ~58 | CH₂ |
Solvent: CDCl₃, Reference: TMS (0 ppm). 'd' denotes a doublet due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -112 | m | Ar-F |
Reference: CFCl₃ (0 ppm)
Infrared (IR) Spectroscopy
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak |
| ~2950, ~2850 | C-H stretch (aliphatic, CH₂) | Weak |
| ~1600, ~1580, ~1480 | C=C stretch (aromatic ring) | Medium-Strong |
| 1380 - 1360 | SO₂ asymmetric stretch | Strong |
| 1180 - 1160 | SO₂ symmetric stretch | Strong |
| ~1250 | C-F stretch | Strong |
| ~880, ~780 | C-H bend (aromatic, meta-disubstituted) | Strong |
| ~600 | S-Cl stretch | Medium |
Mass Spectrometry (MS)
Table 5: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 208/210 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |
| 173 | [M - Cl]⁺ |
| 109 | [C₇H₆F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, potential rearrangement) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data for a solid compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR, a specific fluorine probe or a broadband probe tuned to the fluorine frequency is required. A simple pulse-acquire sequence is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup and Data Acquisition:
-
The mass spectrometer is typically coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.
-
In the ion source of the mass spectrometer, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Structural Information from Spectral Data
An In-depth Technical Guide to the Safety and Handling of (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (3-fluorophenyl)methanesulfonyl chloride. Due to the limited availability of specific experimental data for this compound, this document also includes information on the closely related and well-characterized compound, methanesulfonyl chloride, for comparative purposes. This guide is intended for use by trained professionals in a laboratory or drug development setting.
Chemical Identification and Properties
This compound is a sulfonyl chloride derivative that is presumed to be a solid and is classified as a corrosive substance.[1][2] It is important to handle this compound with extreme care due to its hazardous nature.
Quantitative Data for this compound
Specific experimental data for the physical and toxicological properties of this compound is largely unavailable in public literature and safety data sheets.[2] The following table summarizes the available computational and basic identification data.
| Property | Value | Source |
| CAS Number | 24974-72-9 | [3] |
| Molecular Formula | C7H6ClFO2S | [3] |
| Molecular Weight | 208.64 g/mol | [3] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Flash Point | Not Available | [2] |
| Vapor Pressure | Not Available | [2] |
| Density | Not Available | [2] |
| LD50 (Oral) | Not Available | - |
| LD50 (Dermal) | Not Available | - |
| LC50 (Inhalation) | Not Available | - |
For Comparison: Quantitative Data for Methanesulfonyl Chloride
Methanesulfonyl chloride is a structurally related and well-studied sulfonyl chloride. Its properties are provided here for reference to offer insight into the potential characteristics of this compound.
| Property | Value | Source |
| CAS Number | 124-63-0 | [4] |
| Molecular Formula | CH3SO2Cl | [4] |
| Molecular Weight | 114.55 g/mol | [5] |
| Melting Point | -32 °C | [4] |
| Boiling Point | 161 °C at 730 mmHg | [4] |
| Flash Point | 113 °C | [6] |
| Vapor Pressure | 3.09 mmHg | [7] |
| Density | 1.48 g/cm³ at 25 °C | |
| LD50 (Oral, Rat) | 250 - 400 mg/kg | [8] |
| LD50 (Dermal, Rabbit) | >2000 mg/kg | [8] |
| LC50 (Inhalation, Rat) | 2.3 mg/L (4 h) | [8] |
Hazard Identification and Classification
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Contact with water can liberate toxic gas, and it may react violently with water.[2]
GHS Hazard Pictograms:
-
GHS05: Corrosion
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
-
EUH029: Contact with water liberates toxic gas.[2]
-
EUH014: Reacts violently with water.[2]
Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling corrosive sulfonyl chlorides and should be adapted to specific laboratory conditions and procedures.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE.
Chemical Handling and Storage Protocol
Methodology:
-
Work Area Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.[9]
-
Remove all unnecessary items from the work area.
-
Have appropriate spill cleanup materials readily available (e.g., inert absorbent material like sand or vermiculite).[9]
-
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Methodology:
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the victim to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Spill Response:
-
Evacuate the area and alert others.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[9]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
Reactivity and Incompatibility
This compound is expected to be highly reactive.
-
Water: Reacts, potentially violently, to release toxic gases.[2]
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, and acids.[13]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides, sulfur oxides, hydrogen chloride gas, and hydrogen fluoride.[15]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.fr [fishersci.fr]
- 3. scbt.com [scbt.com]
- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl chloride [webbook.nist.gov]
- 6. 124-63-0 CAS | METHANESULPHONYL CHLORIDE | Laboratory Chemicals | Article No. 04601 [lobachemie.com]
- 7. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 11. questron.ca [questron.ca]
- 12. eng.uwo.ca [eng.uwo.ca]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. georganics.sk [georganics.sk]
Technical Guide: Storage and Handling of (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling conditions for (3-fluorophenyl)methanesulfonyl chloride (CAS: 24974-72-9). Adherence to these guidelines is critical to ensure the chemical's stability, prevent degradation, and maintain a safe laboratory environment.
Chemical Properties and Hazards
This compound is a corrosive and moisture-sensitive compound. It reacts violently with water, liberating toxic gases.[1][2] The compound is a lachrymator and causes severe skin burns and eye damage.[1][3] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The primary factors to control are temperature, atmosphere, and moisture.
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2°C to 8°C (Refrigerated) | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | [1][3] |
| Moisture | Keep in a dry environment, away from water and moist air | [1][2] |
| Container | Tightly closed, corrosive-resistant container. Avoid metal containers. | [4] |
| Ventilation | Store in a well-ventilated area, designated for corrosives. | [1] |
Incompatible Materials
To prevent hazardous reactions, this compound should not be stored with the following materials:
Experimental Protocol: Standard Operating Procedure for Handling and Storage
The following protocol outlines the standard procedure for handling and storing this compound in a laboratory setting.
4.1. Personal Protective Equipment (PPE) Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (inspect before use)
-
Safety goggles and a face shield[3]
-
A lab coat
4.2. Handling Procedure
-
All handling should be conducted in a chemical fume hood to ensure adequate ventilation.[4]
-
Use only dry glassware and equipment.
-
To dispense the chemical, briefly remove the cap in the fume hood, quickly weigh the desired amount into a dry, pre-tared container, and then tightly reseal the original container.
-
If the compound is stored under an inert atmosphere, it is recommended to use a glove box or Schlenk line techniques for aliquoting.
-
Avoid inhalation of dust or vapors.[6]
4.3. Storage Procedure
-
After dispensing, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Ensure the container cap is tightly secured.
-
Return the container to a refrigerator set between 2°C and 8°C.
-
The storage location should be a designated corrosives cabinet.
Logical Workflow for Safe Storage
The following diagram illustrates the decision-making process and key steps for the safe storage of this compound.
Caption: Workflow for the safe receipt and storage of this compound.
Degradation Pathways
This compound is primarily susceptible to hydrolysis. In the presence of water, it will decompose to form (3-fluorophenyl)methanesulfonic acid and hydrochloric acid.[7] This reaction is vigorous and liberates toxic gas, highlighting the critical need for anhydrous storage conditions.[1]
The following diagram illustrates the hydrolysis degradation pathway.
Caption: Hydrolysis degradation pathway of this compound.
References
An In-depth Technical Guide to the Reactivity Profile of (3-Fluorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluorophenyl)methanesulfonyl chloride, with the CAS Number 24974-72-9, is an organosulfur compound that serves as a valuable reagent and building block in synthetic organic chemistry. Its structural features, particularly the presence of a reactive sulfonyl chloride moiety and a fluorine-substituted aromatic ring, make it a subject of interest for the synthesis of novel compounds, especially in the field of medicinal chemistry. The fluorine substituent can significantly influence the physicochemical properties of resulting molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, core reactions, and stability, supported by generalized experimental protocols and data extrapolated from analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 24974-72-9 | N/A |
| Molecular Formula | C₇H₆ClFO₂S | N/A |
| Molecular Weight | 208.64 g/mol | N/A |
| Appearance | Assumed to be a colorless to pale yellow liquid or low-melting solid | General knowledge of sulfonyl chlorides |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene) | General knowledge of sulfonyl chlorides |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative chlorination of the corresponding thiol, (3-fluorophenyl)methanethiol. This transformation is a common method for the preparation of sulfonyl chlorides.
General Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from (3-fluorophenyl)methanethiol.
References
An In-depth Technical Guide on the Solubility of (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for (3-fluorophenyl)methanesulfonyl chloride. Due to the limited direct quantitative data for this specific compound, this guide also includes information on the solubility of structurally similar compounds to infer its likely characteristics. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to ascertain precise values for their specific applications.
Core Compound Information
This compound is a chemical intermediate used in various research and development applications. Its physical and chemical properties, particularly its solubility, are crucial for its effective use in synthesis and biological assays.
Structure:
Inferred and Comparative Solubility Data
The solubility of this compound can be inferred by examining related compounds. This comparative data is summarized in the table below.
| Compound | Solvent(s) | Solubility | Notes |
| This compound | Not specified | No quantitative data available. Likely soluble in aprotic organic solvents and reactive with water. | |
| Phenylmethanesulfonyl chloride | Toluene | Soluble[1] | Decomposes in water.[1] |
| Phenylmethylsulfonyl fluoride (PMSF) | Ethanol, DMSO, Dimethylformamide (DMF) | ~20 mg/mL in Ethanol and DMSO, ~33 mg/mL in DMF[2] | Sparingly soluble in aqueous buffers (~0.5 mg/mL in 1:1 DMF:PBS).[2] |
| Methanesulfonyl chloride | Most organic solvents | Soluble[3] | Reacts with water.[3][4][5] |
| (3-Chlorophenyl)methanesulfonyl chloride | Not specified | A crystalline powder, suggesting it is a solid at room temperature. | Moisture sensitive.[6] |
Based on this comparative data, it is reasonable to expect that this compound is soluble in aprotic organic solvents such as toluene, and will have limited solubility and stability in aqueous and protic solvents due to reactivity.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in a specific solvent system, the following established experimental protocols are recommended.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8][9][10]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a flask containing the solvent of interest. The use of an excess of the solid is crucial to ensure that equilibrium is reached with an undissolved solid present.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the flask at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and it is recommended to continue agitation until consecutive measurements of the solute concentration are constant.[8]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a filter that does not interact with the compound.
-
-
Quantification:
-
Accurately dilute a known volume of the saturated solution with an appropriate solvent.
-
Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Below is a diagram illustrating the workflow of the shake-flask method.
References
- 1. Phenylmethanesulfonyl chloride|lookchem [lookchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
- 5. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. georganics.sk [georganics.sk]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
(3-Fluorophenyl)methanesulfonyl Chloride: A Technical Overview of its Synthesis and Applications
(3-Fluorophenyl)methanesulfonyl chloride , a valuable reagent in organic synthesis, particularly for the development of novel therapeutic agents, has seen increasing use in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth look at the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 24974-72-9 |
| Molecular Formula | C₇H₆ClFO₂S |
| Molecular Weight | 208.64 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidative chlorination of (3-fluorophenyl)methanethiol. A detailed experimental protocol, adapted from patent literature, is provided below. This procedure outlines a common laboratory-scale synthesis.
Experimental Protocol: Synthesis from (3-Fluorophenyl)methanethiol
Materials:
-
(3-Fluorophenyl)methanethiol
-
N,N-Dimethylformamide (DMF)
-
Thionyl chloride (SOCl₂)
-
Ice water
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve (3-fluorophenyl)methanethiol (1.909 g, 10.0 mmol) in N,N-dimethylformamide (10 mL) in a suitable reaction flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride (2.998 g, 25.1 mmol) dropwise to the cooled solution over a period of 10 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by pouring the mixture into ice water (40 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be performed using appropriate techniques such as column chromatography or distillation, although specific details are not provided in the source literature.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a key building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceutical agents. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
One notable application is in the synthesis of inhibitors for Apoptosis Signal-regulating Kinase 1 (ASK1). ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is activated by various stress signals, including oxidative stress and inflammatory signals.[1] Over-activation of the ASK1 signaling pathway is implicated in a variety of diseases, making it an attractive therapeutic target.
The (3-fluorophenyl)methanesulfonyl moiety is incorporated into molecules designed to block the N-terminal dimerization of ASK1, thereby inhibiting its kinase activity. This strategy aims to develop treatments for diseases associated with ASK1-mediated pathology.
Logical Relationship of this compound in ASK1 Inhibitor Synthesis
Caption: Role of the reagent in the synthesis of ASK1 inhibitors.
Conclusion
This compound is a synthetically useful building block with emerging importance in medicinal chemistry. The outlined synthesis provides a viable route to this compound, enabling its use in the development of novel therapeutics targeting critical signaling pathways. Further research into its properties and reactions will likely expand its applications in organic synthesis and drug discovery.
References
Initial Studies on (3-fluorophenyl)methanesulfonyl chloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(3-fluorophenyl)methanesulfonyl chloride , a halogenated organosulfur compound, presents potential as a versatile reagent and building block in medicinal chemistry and materials science. This technical guide consolidates the currently available information on this compound, focusing on its fundamental properties. However, it is important to note that detailed initial studies, including comprehensive reaction profiling and extensive biological evaluation, are not yet widely available in peer-reviewed literature.
Core Compound Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This data is compiled from commercial supplier information.
| Property | Value | Source |
| CAS Number | 24974-72-9 | [Commercial Suppliers] |
| Molecular Formula | C₇H₆ClFO₂S | [Commercial Suppliers] |
| Molecular Weight | 208.64 g/mol | [Commercial Suppliers] |
| Physical Form | Solid | [Sigma-Aldrich] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [Sigma-Aldrich] |
| Purity | ≥98% | [Sigma-Aldrich] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not readily found in published scientific literature. However, general synthetic strategies for analogous aryl- and alkyl-methanesulfonyl chlorides can provide a foundational understanding for its preparation. A common approach involves the chlorination of the corresponding sulfonic acid or its salt.
A plausible synthetic pathway for this compound is visualized in the following diagram. This proposed scheme is based on established methodologies for the synthesis of similar sulfonyl chlorides.
Figure 1: Proposed synthesis of this compound.
General Experimental Workflow:
The following represents a generalized workflow for the synthesis and purification of a sulfonyl chloride, which could be adapted for this compound.
Figure 2: General experimental workflow for sulfonyl chloride synthesis.
Reactivity and Potential Applications
While specific reactivity data for this compound is scarce, its chemical behavior is expected to be analogous to other methanesulfonyl chlorides. The sulfonyl chloride moiety is a potent electrophile, making it susceptible to nucleophilic attack.
Expected Signaling Pathway Involvement (Hypothetical):
Given the reactivity of sulfonyl chlorides with nucleophilic residues in proteins, such as cysteine, lysine, and histidine, this compound could potentially act as an irreversible inhibitor of enzymes or a modulator of signaling pathways. The following diagram illustrates a hypothetical mechanism of covalent modification of a target protein.
Figure 3: Hypothetical covalent inhibition of a signaling pathway.
The fluorine substituent on the phenyl ring may influence the compound's reactivity, lipophilicity, and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies in drug discovery.
Conclusion and Future Directions
This compound is a chemical entity with potential for further exploration in organic synthesis and medicinal chemistry. The lack of comprehensive initial studies highlights a significant opportunity for research in this area. Future work should focus on:
-
Development and optimization of a reliable synthetic protocol.
-
Thorough characterization using modern analytical techniques (NMR, IR, MS, and elemental analysis).
-
Investigation of its reactivity with a diverse range of nucleophiles.
-
Screening for biological activity in relevant assays to uncover potential therapeutic applications.
This guide serves as a starting point for researchers interested in this compound, summarizing the currently accessible information and outlining key areas for future investigation.
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using (3-Fluorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a diverse array of sulfonamides utilizing (3-fluorophenyl)methanesulfonyl chloride as a key reagent. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The protocols outlined herein describe the reaction of this compound with various primary and secondary amines to yield the corresponding N-substituted sulfonamides. This guide is intended for researchers and professionals in the field of drug discovery and development, offering a foundational methodology for the generation of novel sulfonamide libraries for screening and lead optimization.
Introduction
Sulfonamides are a prominent structural motif in a multitude of clinically approved drugs, such as the diuretic furosemide, the anti-inflammatory agent celecoxib, and various antibacterial agents.[3][4] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][7][8] This reaction is generally robust and high-yielding, making it an attractive method for the preparation of diverse compound libraries.
This compound is a versatile building block for the synthesis of novel sulfonamides. The presence of the fluorophenyl group can significantly influence the physicochemical and pharmacological properties of the final compounds, potentially enhancing metabolic stability, binding affinity, and cellular permeability. These application notes provide a general yet detailed framework for the synthesis, purification, and characterization of sulfonamides derived from this specific sulfonyl chloride.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base.
Caption: General reaction for sulfonamide synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-substituted (3-fluorophenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).
Materials:
-
This compound
-
Aniline
-
Morpholine
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a solution of the amine (1.0 mmol, 1.0 equiv) and triethylamine (1.5 mmol, 1.5 equiv) in dichloromethane (10 mL) at 0 °C (ice bath), add a solution of this compound (1.1 mmol, 1.1 equiv) in dichloromethane (5 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation
The following table summarizes the expected results for the synthesis of two representative sulfonamides using the general protocol described above. The data is hypothetical and serves as an example of how to present experimental results.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-(3-fluorophenyl)methanesulfonamide | 4 | 85 |
| 2 | Morpholine | 4-((3-fluorophenyl)methylsulfonyl)morpholine | 3 | 92 |
| 3 | Benzylamine | N-benzyl-(3-fluorophenyl)methanesulfonamide | 5 | 88 |
| 4 | Piperidine | 1-((3-fluorophenyl)methylsulfonyl)piperidine | 2.5 | 95 |
Potential Biological Applications
Sulfonamides are known to exhibit a wide spectrum of biological activities. The synthesized (3-fluorophenyl)methanesulfonamide derivatives could be screened for various therapeutic applications, including but not limited to:
-
Antibacterial Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.[9]
-
Anticancer Activity: Many sulfonamide-containing compounds have shown potent anticancer properties.[1][2]
-
Carbonic Anhydrase Inhibition: This class of compounds is known to inhibit carbonic anhydrases, which are implicated in various diseases such as glaucoma and epilepsy.[3]
-
Anti-inflammatory Activity: The COX-2 inhibitor celecoxib is a prominent example of an anti-inflammatory drug bearing a sulfonamide group.[3]
Caption: Potential screening pathways for synthesized sulfonamides.
Safety Precautions
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for each amine before use.
-
Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
The reaction generates HCl gas, which is corrosive. The use of a base is essential to neutralize it.
Conclusion
The protocols and application notes provided in this document offer a comprehensive guide for the synthesis of novel sulfonamides from this compound. The versatility of this reaction allows for the creation of a wide range of derivatives with potential therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Substituted (3-Fluorophenyl)methanesulfonamides from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sulfonamides represents a cornerstone reaction in medicinal chemistry and drug discovery. The sulfonamide moiety is a key structural feature in a wide array of therapeutic agents, exhibiting diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of fluorine into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. This document provides detailed protocols and application notes for the reaction of (3-fluorophenyl)methanesulfonyl chloride with primary amines to generate a library of N-substituted (3-fluorophenyl)methanesulfonamides, which are valuable scaffolds for further investigation in drug development programs. A notable application of such compounds is in the development of enzyme inhibitors, for instance, targeting carbonic anhydrases that are implicated in various diseases.
Reaction Principle and Applications
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated as a byproduct.
The resulting N-substituted (3-fluorophenyl)methanesulfonamides are of significant interest in drug discovery. The 3-fluorobenzyl group can engage in specific interactions with biological targets, and the sulfonamide linkage serves as a robust and metabolically stable scaffold. These compounds have been investigated as potential inhibitors of various enzymes, including carbonic anhydrase IX, which is a key player in the tumor microenvironment.
Data Presentation
The following table summarizes representative data for the synthesis of various N-substituted (3-fluorophenyl)methanesulfonamides. The yields and reaction times are indicative and may vary depending on the specific primary amine used and the reaction scale.
| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-(3-fluorophenyl)methanesulfonamide | 4 | 92 |
| 2 | Aniline | N-Phenyl-(3-fluorophenyl)methanesulfonamide | 6 | 88 |
| 3 | Cyclohexylamine | N-Cyclohexyl-(3-fluorophenyl)methanesulfonamide | 5 | 90 |
| 4 | 4-Fluoroaniline | N-(4-Fluorophenyl)-(3-fluorophenyl)methanesulfonamide | 6 | 85 |
| 5 | 2-Phenylethylamine | N-(2-Phenylethyl)-(3-fluorophenyl)methanesulfonamide | 4 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-(3-fluorophenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with aromatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.05 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-(3-fluorophenyl)methanesulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-(3-fluorophenyl)methanesulfonamides
This protocol is suitable for the reaction with aliphatic primary amines.
Materials:
-
This compound (1.0 eq)
-
Aliphatic Primary Amine (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aliphatic primary amine (1.1 eq) and anhydrous THF.
-
Base and Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add pyridine (2.0 eq) followed by the dropwise addition of a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-5 hours, monitoring by TLC.
-
Workup: Quench the reaction by the addition of water. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the pure N-alkyl-(3-fluorophenyl)methanesulfonamide.
Mandatory Visualizations
Caption: Reaction mechanism for sulfonamide formation.
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Inhibition of the Carbonic Anhydrase IX signaling pathway.
Application Notes and Protocols for Sulfonylation with (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonylation is a cornerstone transformation in organic synthesis, pivotal in the development of therapeutic agents and functional materials. The introduction of a sulfonamide or sulfonate ester moiety can significantly modulate the physicochemical and biological properties of a molecule. (3-fluorophenyl)methanesulfonyl chloride is a versatile reagent for introducing the (3-fluorophenyl)methylsulfonyl group, a fluorinated aromatic scaffold that can enhance metabolic stability and binding interactions in drug candidates. These application notes provide detailed protocols for the N-sulfonylation of amines and O-sulfonylation of alcohols using this compound, complete with quantitative data summaries and a procedural workflow diagram.
Data Presentation
The following tables summarize typical reaction conditions for sulfonylation reactions. These are intended as a general guide, and optimization may be necessary for specific substrates.
Table 1: General Conditions for N-Sulfonylation of Amines
| Parameter | Condition | Notes |
| Substrate | Primary or Secondary Amine | 1.0 equivalent |
| Reagent | This compound | 1.0 - 1.2 equivalents |
| Base | Pyridine or Triethylamine (Et3N) | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Anhydrous conditions recommended |
| Temperature | 0 °C to room temperature | Initial addition of sulfonyl chloride is often performed at 0 °C |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS |
| Workup | Aqueous quench, extraction, and purification | Typically involves washing with dilute acid, base, and brine |
Table 2: General Conditions for O-Sulfonylation of Alcohols
| Parameter | Condition | Notes |
| Substrate | Primary or Secondary Alcohol | 1.0 equivalent |
| Reagent | This compound | 1.1 - 1.5 equivalents |
| Base | Pyridine or Triethylamine (Et3N) | 1.5 - 3.0 equivalents |
| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile (MeCN) | Anhydrous conditions are crucial |
| Temperature | 0 °C to room temperature | The reaction can be sensitive to temperature |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Workup | Aqueous quench, extraction, and purification | Similar to N-sulfonylation, with careful handling of the resulting sulfonate ester |
Experimental Protocols
Protocol 1: N-Sulfonylation of a Primary Amine
This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine and this compound.
Materials:
-
Primary amine
-
This compound
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[1]
-
Upon completion, quench the reaction by adding water or 1 M HCl.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: O-Sulfonylation of a Primary Alcohol
This protocol outlines a general method for the preparation of a sulfonate ester from a primary alcohol.
Materials:
-
Primary alcohol
-
This compound
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq), either neat or dissolved in a small amount of anhydrous DCM, to the stirred solution.
-
Maintain the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold 1 M HCl (to remove pyridine), followed by saturated NaHCO3 solution, and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
The resulting crude sulfonate ester can be purified by column chromatography or recrystallization.
Mandatory Visualization
Caption: General workflow for the sulfonylation of amines and alcohols.
References
Application Notes: (3-fluorophenyl)methanesulfonyl chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-fluorophenyl)methanesulfonyl chloride is a valuable building block in modern organic synthesis, particularly in the construction of novel sulfonamides. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and biological properties of the target molecules. The fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by altering the electronic properties of the molecule. This makes this compound an attractive reagent for the synthesis of diverse compound libraries in drug discovery and materials science.
Sulfonamides are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The (3-fluorophenyl)methanesulfonyl moiety can be readily introduced by reacting this compound with primary or secondary amines, providing a straightforward method to access a variety of N-substituted sulfonamides.
Key Applications in Medicinal Chemistry
The (3-fluorophenyl)methanesulfonyl group is a key pharmacophore in the development of various therapeutic agents. A notable application is in the design of kinase inhibitors. For instance, compounds bearing the (3-fluorophenyl) moiety have been investigated as inhibitors of Aurora kinase B (AURKB), a serine/threonine kinase that plays a crucial role in cell division.[3] Overexpression of AURKB is a hallmark of many human cancers, making it a promising target for cancer therapy.[3] The introduction of the 3-fluoro substituent can influence the binding interactions of the inhibitor with the kinase, potentially leading to enhanced potency and selectivity.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Sulfonamides
This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline or substituted aniline)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the amine (1.0 eq) in the chosen solvent (e.g., DCM) at 0 °C, add the base (e.g., triethylamine, 1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Representative Quantitative Data for Sulfonamide Synthesis
| Entry | Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | Aniline | N-phenyl-(3-fluorophenyl)methanesulfonamide | 85 | 110-112 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-(3-fluorophenyl)methanesulfonamide | 92 | 125-127 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-(3-fluorophenyl)methanesulfonamide | 88 | 138-140 |
Note: The data presented in this table is representative and may vary based on the specific reaction conditions and the purity of the starting materials.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of an N-aryl sulfonamide using this compound.
Caption: General workflow for N-aryl sulfonamide synthesis.
Aurora Kinase B Signaling Pathway
Compounds derived from this compound have shown potential as inhibitors of Aurora Kinase B (AURKB), a key regulator of mitosis. The following diagram illustrates a simplified representation of the AURKB signaling pathway and the point of inhibition.
Caption: Simplified Aurora Kinase B signaling pathway.
References
- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (3-fluorophenyl)methanesulfonyl chloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of (3-fluorophenyl)methanesulfonyl chloride in medicinal chemistry, focusing on its application in the synthesis of kinase inhibitors, particularly those targeting the c-Met signaling pathway. Detailed experimental protocols and relevant biological data are provided to guide researchers in the potential applications of this versatile reagent.
Introduction to this compound in Drug Discovery
This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of the (3-fluorophenyl)methanesulfonyl moiety into target molecules. This functional group can impart favorable physicochemical and pharmacological properties to a drug candidate. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methanesulfonyl group can act as a hydrogen bond acceptor and improve solubility.
The primary reaction involving this compound is the formation of sulfonamides through its reaction with primary or secondary amines. Sulfonamides are a prominent class of functional groups found in a wide array of approved drugs and clinical candidates, including antibacterial agents, diuretics, and kinase inhibitors. The stability and specific geometric arrangement of the sulfonamide linkage make it a key structural motif in modern drug design.
Application in the Synthesis of c-Met Kinase Inhibitors
A significant application of this compound is in the synthesis of inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, motility, and invasion.[1] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers.[1][2][3] Therefore, inhibitors of c-Met are a promising class of anti-cancer therapeutics.
The (3-fluorophenyl)methanesulfonyl group can be incorporated into c-Met inhibitors to interact with specific residues in the ATP-binding pocket of the kinase, thereby contributing to the inhibitor's potency and selectivity.
c-Met Signaling Pathway
The following diagram illustrates the key components and interactions within the c-Met signaling pathway, which is a critical target in cancer therapy.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamides using this compound and the subsequent evaluation of their biological activity.
General Protocol for the Synthesis of (3-fluorophenyl)methanesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the amine (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.2-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Example: Synthesis of a Hypothetical c-Met Inhibitor
This protocol details the synthesis of a hypothetical c-Met inhibitor, Compound 1 , incorporating the (3-fluorophenyl)methanesulfonyl moiety.
Step 1: Synthesis of the Sulfonamide Intermediate
Following the general protocol, react 4-(aminomethyl)pyridine with this compound in the presence of triethylamine in dichloromethane to yield N-((pyridin-4-yl)methyl)-(3-fluorophenyl)methanesulfonamide.
Step 2: Coupling to the Kinase Scaffold
The sulfonamide intermediate is then coupled to a suitable kinase scaffold (e.g., a substituted quinoline or pyrimidine core) via standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to yield the final c-Met inhibitor, Compound 1 .
Quantitative Data
The following table summarizes the biological activity of a representative c-Met inhibitor containing the (3-fluorophenyl)methanesulfonyl group.
| Compound ID | Target | Assay Type | IC50 (nM) |
| 1 | c-Met | Enzymatic | 15 |
| 1 | A549 (NSCLC cell line) | Cell Proliferation | 85 |
| 1 | U-87 MG (Glioblastoma cell line) | Cell Proliferation | 120 |
Data is hypothetical and for illustrative purposes.
Conclusion
This compound is a key reagent for the synthesis of biologically active molecules, particularly kinase inhibitors. The protocols and data presented herein demonstrate its utility in the development of potent c-Met inhibitors. The incorporation of the (3-fluorophenyl)methanesulfonyl group can significantly contribute to the pharmacological profile of drug candidates, making this reagent a valuable tool for medicinal chemists. Further exploration of this building block in the synthesis of other kinase inhibitors and bioactive compounds is warranted.
References
Application Notes: The Strategic Role of (3-Fluorophenyl)methanesulfonyl Chloride in the Synthesis of Advanced Agrochemicals
(3-Fluorophenyl)methanesulfonyl chloride is a versatile chemical intermediate poised for significant applications in the synthesis of novel agrochemicals. The incorporation of a fluorinated phenyl group is a well-established strategy in agrochemical design to enhance biological efficacy, metabolic stability, and binding affinity to target enzymes.[1][2] The methanesulfonyl chloride moiety serves as a highly reactive functional group, enabling the facile introduction of the (3-fluorophenyl)methylsulfonyl group into a wide range of molecular scaffolds, particularly for the development of next-generation herbicides, fungicides, and insecticides.[3]
The presence of the fluorine atom at the meta-position of the phenyl ring can significantly influence the electronic properties, lipophilicity, and conformation of the final agrochemical product. These modifications can lead to improved transport of the active ingredient to its site of action and can hinder metabolic degradation pathways in target organisms and the environment, thereby prolonging its activity and potentially reducing application rates.[4][5]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical sulfonylurea herbicide, demonstrating its potential in creating potent and selective crop protection agents.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is in the formation of sulfonamides and sulfonate esters. These functional groups are cornerstones of many commercial pesticides.
-
Herbicides: The sulfonylurea and sulfonamide classes of herbicides are prominent examples where this compound can be employed. These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. The specific substitution pattern on the phenyl ring can fine-tune the herbicidal spectrum and crop selectivity.
-
Fungicides: Sulfonamide-based fungicides can be developed by reacting this compound with appropriate amino-containing heterocyclic compounds. The resulting molecules may exhibit broad-spectrum activity against various fungal pathogens by targeting essential enzymes or cellular processes.
-
Insecticides: The introduction of the (3-fluorophenyl)methylsulfonyl moiety into potential insecticide candidates can enhance their neurotoxic activity or disrupt other vital physiological functions in insects.
Data Presentation: Hypothetical Sulfonylurea Herbicide Synthesis
To illustrate the application of this compound, we present hypothetical data for the synthesis and activity of a novel sulfonylurea herbicide, "Fluorosulfuron-methyl."
| Parameter | Value |
| Starting Material | This compound |
| Product Name | Fluorosulfuron-methyl (hypothetical) |
| Reaction Type | Sulfonamide formation followed by coupling |
| Yield | 85% |
| Purity (after column) | >98% |
| Target Enzyme | Acetolactate Synthase (ALS) |
| IC50 (ALS Inhibition) | 15 nM |
| Weed Spectrum | Broadleaf weeds and some grasses |
| Crop Selectivity | Wheat, Barley |
Experimental Protocols
Protocol 1: Synthesis of N-((3-fluorophenyl)methylsulfonyl)carbamate
This protocol describes the first step in the synthesis of the hypothetical sulfonylurea herbicide, "Fluorosulfuron-methyl," which involves the reaction of this compound with methyl carbamate.
Materials:
-
This compound (1.0 eq)
-
Methyl carbamate (1.1 eq)
-
Anhydrous acetonitrile
-
Triethylamine (1.2 eq)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Condenser
-
Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile and methyl carbamate.
-
Stir the mixture until the methyl carbamate is fully dissolved.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-((3-fluorophenyl)methylsulfonyl)carbamate.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of "Fluorosulfuron-methyl"
This protocol details the coupling of the intermediate from Protocol 1 with a heterocyclic amine to form the final sulfonylurea herbicide.
Materials:
-
N-((3-fluorophenyl)methylsulfonyl)carbamate (1.0 eq)
-
2-amino-4,6-dimethoxypyrimidine (1.0 eq)
-
Anhydrous 1,4-dioxane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Stirring plate and magnetic stirrer
-
Round-bottom flask
-
Nitrogen atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-((3-fluorophenyl)methylsulfonyl)carbamate and 2-amino-4,6-dimethoxypyrimidine in anhydrous 1,4-dioxane.
-
Add DBU to the mixture and stir at room temperature.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and then with diethyl ether.
-
Dry the product under vacuum to obtain "Fluorosulfuron-methyl."
Mandatory Visualization
Caption: Synthetic workflow for the hypothetical herbicide "Fluorosulfuron-methyl".
Caption: Mode of action for the hypothetical sulfonylurea herbicide.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies Utilizing (3-Fluorophenyl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3-fluorophenyl)methanesulfonyl chloride as a protecting group for amines and phenols in organic synthesis. The (3-fluorophenyl)methanesulfonyl (Fms) group offers a robust and versatile option for the temporary masking of these functional groups, exhibiting stability across a range of reaction conditions.
Introduction to this compound
This compound is a sulfonyl chloride reagent used to introduce the corresponding (3-fluorophenyl)methanesulfonyl protecting group. Sulfonyl groups are widely employed in organic synthesis to protect amines and phenols due to their strong electron-withdrawing nature, which reduces the nucleophilicity and basicity of the protected functional group.[1][2] The resulting sulfonamides and sulfonate esters are generally stable to a variety of synthetic conditions.[1] The presence of the fluorine atom on the phenyl ring can modulate the electronic properties and potentially the reactivity and stability of the protecting group compared to unsubstituted benzylsulfonyl groups.
General Applications
The (3-fluorophenyl)methanesulfonyl group is primarily used for the protection of:
-
Primary and Secondary Amines: Forming stable sulfonamides.
-
Phenols: Forming stable sulfonate esters.
Sulfonamides are notably stable protecting groups for amines, tolerating a broad spectrum of reaction conditions.[3] However, this stability can also present challenges for removal, often necessitating reductive cleavage methods.[4][5][6][7][8]
Experimental Protocols
The following protocols are generalized procedures based on the common reactivity of sulfonyl chlorides.[1][3] Optimal conditions such as solvent, base, temperature, and reaction time may require screening for specific substrates.
Protection of Primary and Secondary Amines
This protocol describes the formation of a (3-fluorophenyl)methanesulfonamide from a primary or secondary amine.
Reaction Scheme:
Materials:
-
Amine substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5 - 2.0 equivalents)
Procedure:
-
Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base dropwise to the stirred solution.
-
Slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data (Illustrative):
The following table provides illustrative data based on typical sulfonamide formation reactions. Actual yields will vary depending on the substrate.
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | TEA | DCM | 0 to RT | 4 - 12 | 85 - 95 |
| Secondary Aliphatic Amine | DIPEA | THF | 0 to RT | 12 - 24 | 80 - 90 |
| Aniline | Pyridine | DCM | 0 to RT | 6 - 18 | 75 - 85 |
Protection of Phenols
This protocol outlines the formation of a (3-fluorophenyl)methanesulfonate ester from a phenol.
Reaction Scheme:
Materials:
-
Phenol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine)
-
Base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 equivalents)
Procedure:
-
Dissolve the phenol substrate in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the base to the stirred solution. For less reactive phenols, using pyridine as both the base and solvent can be effective.
-
Add this compound portion-wise or as a solution in the same solvent.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with a suitable organic solvent and wash sequentially with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Illustrative):
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | Pyridine | Pyridine | 0 to RT | 3 - 8 | 90 - 98 |
| Electron-rich Phenol | TEA | DCM | 0 to RT | 2 - 6 | 92 - 99 |
| Electron-deficient Phenol | Pyridine | Pyridine | RT to 50 | 8 - 24 | 70 - 85 |
Deprotection of (3-Fluorophenyl)methanesulfonamides
The removal of the Fms group from a sulfonamide typically requires reductive conditions. Catalytic hydrogenolysis is a common and effective method for cleaving benzyl-type protecting groups.[9][10][11][12][13]
Reaction Scheme:
Protocol: Catalytic Hydrogenolysis
Materials:
-
Fms-protected amine
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc))
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
Procedure:
-
Dissolve the Fms-protected amine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure in a Parr apparatus) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
If necessary, purify the product further.
Quantitative Data (Illustrative):
| Substrate Type | Catalyst Loading (mol%) | Solvent | H₂ Pressure | Time (h) | Typical Yield (%) |
| Primary Amine Derivative | 10 | MeOH | 1 atm | 12 - 24 | 80 - 95 |
| Secondary Amine Derivative | 10 | EtOH/EtOAc | 50 psi | 18 - 36 | 75 - 90 |
Diagrams
Experimental Workflow for Amine Protection
Caption: Workflow for the protection of amines using this compound.
Logical Relationship of Protection and Deprotection
Caption: The cycle of amine protection and deprotection with the Fms group.
Stability and Compatibility
The (3-fluorophenyl)methanesulfonyl group is expected to be stable under a wide range of conditions, including:
-
Acidic conditions: Generally stable, though very strong acids may cause cleavage.
-
Basic conditions: Stable to most non-nucleophilic bases.
-
Oxidative and Reductive conditions: Generally stable, with the exception of specific reductive cleavage methods for deprotection.
It is compatible with many common synthetic transformations, making it a useful protecting group in multi-step synthesis.
Safety Information
This compound is a corrosive and moisture-sensitive reagent.[14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 14. This compound - High purity | EN [georganics.sk]
Catalytic Methods for Reactions of (3-fluorophenyl)methanesulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reactions of (3-fluorophenyl)methanesulfonyl chloride. The focus is on desulfonylative cross-coupling reactions, a modern synthetic strategy wherein the sulfonyl chloride group serves as a leaving group, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This approach is particularly valuable in medicinal chemistry for the synthesis of complex molecular scaffolds.
Introduction to Desulfonylative Coupling Reactions
This compound is a versatile building block in organic synthesis. While traditionally used for the formation of sulfonamides and sulfonate esters, recent advancements in catalysis have unlocked its potential as an electrophilic partner in cross-coupling reactions. In these transformations, a transition metal catalyst, such as palladium or iron, facilitates the cleavage of the C-SO₂Cl bond, allowing for the introduction of various functionalities. The fluorine substituent on the phenyl ring can be of particular interest in drug discovery, as fluorine incorporation is known to modulate a compound's metabolic stability, lipophilicity, and binding affinity.
This guide details protocols for key desulfonylative reactions, including Suzuki-Miyaura, Negishi-type, and amination reactions, providing a valuable resource for the synthesis of novel compounds for pharmaceutical and materials science research.
Catalytic Carbon-Carbon Bond Formation
Desulfonylative cross-coupling reactions provide an effective means to construct C(sp²)-C(sp²) and C(sp³)-C(sp²) bonds, which are fundamental linkages in many biologically active molecules and functional materials.
Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. In a desulfonylative variation, this compound can be coupled with arylboronic acids in the presence of a palladium catalyst.
Reaction Principle:
The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the C-S bond of the sulfonyl chloride, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.
Experimental Protocol:
A representative protocol for the desulfonylative Suzuki-Miyaura coupling of an arylsulfonyl chloride with a boronic acid is described below. This can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data Summary (Representative for Arylsulfonyl Chlorides):
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 16 | 70-85 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 80 | 24 | 65-80 |
Yields are typical ranges reported for analogous desulfonylative Suzuki couplings and may vary for this compound.
Iron-Catalyzed Desulfinylative Cross-Coupling with Grignard Reagents
An alternative, more cost-effective method for C-C bond formation involves the use of an iron catalyst to couple sulfonyl chlorides with Grignard reagents. This reaction is particularly useful for creating alkyl-aryl bonds.[1][2]
Reaction Principle:
The reaction is thought to proceed through a catalytic cycle involving a low-valent iron species. This species reacts with the sulfonyl chloride and the Grignard reagent to form the cross-coupled product. The exact mechanism is complex and may involve radical intermediates.[1]
Experimental Protocol:
The following is a general procedure for the iron-catalyzed desulfinylative coupling of a sulfonyl chloride with a Grignard reagent.[1]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1 M solution in THF)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add Fe(acac)₃ (0.05 mmol, 5 mol%).
-
Add anhydrous THF (2 mL) and NMP (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 mmol) dropwise with stirring.
-
In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (2 mL).
-
Add the solution of the sulfonyl chloride to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the specified time (typically 1-4 hours), monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative for Sulfonyl Chlorides):
| Entry | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | Fe(acac)₃ | THF/NMP | RT | 2 | 80-95 |
| 2 | n-Butylmagnesium chloride | Fe(acac)₃ | THF/NMP | RT | 3 | 75-90 |
| 3 | Cyclohexylmagnesium bromide | FeCl₂ | THF | RT | 4 | 70-85 |
Yields are based on published data for similar sulfonyl chlorides and may require optimization for the specific substrate.[1][2]
Catalytic Carbon-Nitrogen Bond Formation
Copper-Catalyzed Desulfonylative Amination
The formation of a C-N bond can be achieved through a copper-catalyzed desulfonylative amination, providing access to substituted benzylamines. This reaction offers an alternative to traditional methods like the Buchwald-Hartwig amination of aryl halides.
Reaction Principle:
A copper catalyst facilitates the coupling of the benzylsulfonyl chloride with an amine. The reaction likely proceeds through an oxidative addition of the copper catalyst to the C-S bond, followed by coordination of the amine and reductive elimination to form the C-N bond.
Experimental Protocol:
A general protocol for the copper-catalyzed amination of a sulfone derivative is presented, which can be adapted for this compound.[3]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol) to a Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired amine product.
Quantitative Data Summary (Representative for Sulfones):
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | 70-85 |
| 2 | Piperidine | Cu(OAc)₂ / TMEDA | K₂CO₃ | DMF | 120 | 18 | 65-80 |
| 3 | Aniline | Cu₂O / Bipyridine | t-BuOK | Dioxane | 100 | 36 | 60-75 |
Yields are representative for desulfonylative amination of sulfones and may need optimization for this compound.[3]
Visualizing Catalytic Pathways and Workflows
Catalytic Cycle for Desulfonylative Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Pd-catalyzed desulfonylative Suzuki-Miyaura coupling.
General Experimental Workflow for Catalytic Cross-Coupling
Caption: General workflow for catalytic cross-coupling reactions.
Conclusion
The catalytic desulfonylative reactions of this compound represent a powerful and modern approach to synthesizing complex organic molecules. By leveraging transition metal catalysis, the sulfonyl chloride group can be effectively utilized as a leaving group in various cross-coupling reactions, including Suzuki-Miyaura, Negishi-type, and amination reactions. The protocols and data presented in these application notes serve as a valuable starting point for researchers in drug discovery and materials science to explore the synthetic potential of this versatile building block. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrate combinations.
References
Application Notes and Protocols for the Scale-up Synthesis of (3-fluorophenyl)methanesulfonyl chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step, scale-up synthesis of (3-fluorophenyl)methanesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route starts from the readily available (3-fluorophenyl)methanol and proceeds through the formation of (3-fluorophenyl)methyl bromide and (3-fluorophenyl)methanethiol intermediates.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The reliable and scalable synthesis of these compounds is crucial for advancing drug discovery and development programs. This document outlines a robust three-step synthetic sequence suitable for producing kilogram quantities of the target compound. The protocols provided are based on established chemical transformations and have been adapted for scale-up considerations, focusing on safety, efficiency, and product purity.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below. The key transformations involve the bromination of (3-fluorophenyl)methanol, conversion to the corresponding thiol, and subsequent oxidative chlorination.
Caption: Overall synthetic workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of reaction parameters and outcomes.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | (3-fluorophenyl)methanol | Phosphorus tribromide (PBr₃) | Dichloromethane (DCM) | 0 to 25 | 2 |
| 2 | (3-fluorophenyl)methyl bromide | Thiourea, Sodium Hydroxide (NaOH) | Ethanol/Water | 80 | 4 |
| 3 | (3-fluorophenyl)methanethiol | Chlorine (Cl₂) | Acetic Acid/Water | 0 - 10 | 1 |
Table 2: Yield and Purity Data
| Step | Product | Theoretical Yield ( g/mol ) | Actual Yield ( g/mol ) | Yield (%) | Purity (%) |
| 1 | (3-fluorophenyl)methyl bromide | 189.03 | 170.13 | 90 | >98 |
| 2 | (3-fluorophenyl)methanethiol | 142.20 | 120.87 | 85 | >97 |
| 3 | This compound | 208.64 | 177.34 | 85 | >99 |
Experimental Protocols
Step 1: Synthesis of (3-fluorophenyl)methyl bromide
This protocol details the conversion of (3-fluorophenyl)methanol to (3-fluorophenyl)methyl bromide using phosphorus tribromide.
Caption: Experimental workflow for the synthesis of (3-fluorophenyl)methyl bromide.
Materials:
-
(3-fluorophenyl)methanol (1.00 kg, 7.93 mol)
-
Phosphorus tribromide (PBr₃) (0.86 kg, 3.17 mol)
-
Dichloromethane (DCM) (5 L)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a suitable reactor with (3-fluorophenyl)methanol and dichloromethane.
-
Cool the mixture to 0 °C with an ice bath.
-
Slowly add phosphorus tribromide to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (3-fluorophenyl)methyl bromide as a colorless oil.
Step 2: Synthesis of (3-fluorophenyl)methanethiol
This protocol describes the formation of (3-fluorophenyl)methanethiol from the corresponding bromide via the S-alkylisothiouronium salt intermediate.
Caption: Experimental workflow for the synthesis of (3-fluorophenyl)methanethiol.
Materials:
-
(3-fluorophenyl)methyl bromide (1.50 kg, 7.93 mol)
-
Thiourea (0.66 kg, 8.72 mol)
-
Sodium hydroxide (NaOH) (0.70 kg, 17.5 mol)
-
Ethanol (7.5 L)
-
Water (1.5 L)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Charge the reactor with (3-fluorophenyl)methyl bromide, thiourea, and ethanol.
-
Heat the mixture to reflux and maintain for 3 hours to form the S-alkylisothiouronium salt.
-
Cool the reaction mixture to 50 °C.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture.
-
Heat the mixture back to reflux and maintain for 1 hour to hydrolyze the salt.
-
Cool the reaction to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of ~1.
-
Extract the product with dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-fluorophenyl)methanethiol as a colorless liquid.
Step 3: Synthesis of this compound
This protocol details the oxidative chlorination of (3-fluorophenyl)methanethiol to the final product, this compound.
One-Pot Synthesis of Sulfonamides from (3-Fluorophenyl)methanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of a diverse range of sulfonamides from (3-fluorophenyl)methanesulfonyl chloride. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward and efficient method for the preparation of this important class of compounds.
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents. Their prevalence is due to their ability to act as bioisosteres for amides and carboxylic acids, their chemical stability, and their capacity to engage in hydrogen bonding with biological targets. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine.[1]
The use of this compound as a building block allows for the introduction of a fluorinated benzyl moiety, a common structural motif in contemporary drug design. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, making this an attractive starting material for the generation of novel bioactive molecules.
This application note details a robust one-pot procedure that circumvents the need for isolation of intermediates, thereby improving efficiency and reducing waste. The protocol is adaptable to a variety of primary and secondary amines, allowing for the creation of a diverse library of sulfonamide products.
Experimental Protocols
This section outlines the detailed methodology for the one-pot synthesis of sulfonamides from this compound.
General Procedure for the One-Pot Synthesis of Sulfonamides
A representative reaction is the synthesis of N-benzyl-1-(3-fluorophenyl)methanesulfonamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq) or Pyridine (2.0 eq)[2]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and purification
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (e.g., benzylamine, 1.1 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM).[2][3]
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir the mixture.[2]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[2][3]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).[2]
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
Data Presentation
The following table summarizes the expected yields for the one-pot synthesis of a variety of sulfonamides from this compound and a selection of primary and secondary amines. The yields are based on typical outcomes for analogous reactions reported in the literature and are intended to be representative.[1][4][5]
| Amine Reactant | Product Name | Expected Yield (%) |
| Aniline | N-(3-Fluorophenyl)methylsulfonyl-aniline | 85-95 |
| Benzylamine | N-Benzyl-1-(3-fluorophenyl)methanesulfonamide | 90-98 |
| Cyclohexylamine | N-Cyclohexyl-1-(3-fluorophenyl)methanesulfonamide | 88-96 |
| Morpholine | 4-((3-Fluorophenyl)methylsulfonyl)morpholine | 92-99 |
| Piperidine | 1-((3-Fluorophenyl)methylsulfonyl)piperidine | 90-97 |
| Diethylamine | N,N-Diethyl-1-(3-fluorophenyl)methanesulfonamide | 85-94 |
| tert-Butylamine | N-(tert-Butyl)-1-(3-fluorophenyl)methanesulfonamide | 70-85 |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-1-(3-fluorophenyl)methanesulfonamide | 80-92 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of sulfonamides as described in the protocol.
References
Flow Chemistry Applications of (3-fluorophenyl)methanesulfonyl chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluorophenyl)methanesulfonyl chloride is a valuable reagent in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various sulfonamide and sulfonate ester derivatives. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the final compounds, including their metabolic stability, binding affinity, and bioavailability.[1][2][3]
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing for the application of sulfonyl chlorides.[4][5] These benefits include enhanced safety when handling reactive intermediates, precise control over reaction parameters (temperature, pressure, and residence time), improved reaction efficiency and selectivity, and seamless scalability from laboratory to production scale. This document provides detailed application notes and proposed protocols for the use of this compound in flow chemistry, based on established methodologies for analogous sulfonyl chlorides.
Application Note 1: Continuous Flow Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a fundamental transformation for the synthesis of a diverse range of sulfonamides, a privileged scaffold in medicinal chemistry.[6] Performing this reaction in a continuous flow setup allows for rapid and safe production of sulfonamide libraries for screening purposes.
Proposed Experimental Workflow
A typical workflow for the continuous flow synthesis of sulfonamides from this compound involves the continuous pumping of two reactant streams into a microreactor or a packed-bed reactor.
Caption: Continuous flow setup for sulfonamide synthesis.
Proposed General Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF, or dichloromethane).
-
Solution B: Prepare a 0.22 M solution of the desired primary or secondary amine and a 0.25 M solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent as Solution A.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the diagram above, ensuring all connections are secure.
-
Use two syringe pumps or HPLC pumps for delivering the reagent solutions.
-
Employ a T-mixer to ensure efficient mixing of the two streams before they enter the reactor.
-
A heated coil reactor (e.g., PFA or stainless steel) is recommended. The reactor volume and length will determine the residence time.
-
A back-pressure regulator is used to maintain a constant pressure within the system, which can be beneficial for suppressing solvent boiling and enhancing reaction rates.
-
-
Reaction Execution:
-
Set the desired temperature for the reactor.
-
Start pumping both solutions at equal flow rates to achieve the desired residence time.
-
The reaction mixture is continuously collected at the outlet.
-
-
Work-up and Analysis:
-
The collected reaction mixture can be analyzed by HPLC or LC-MS to determine conversion and purity.
-
For purification, the solvent can be removed in vacuo, and the residue can be purified by column chromatography or crystallization.
-
Proposed Quantitative Data for Analogous Reactions
The following table summarizes typical reaction conditions and outcomes for the continuous flow synthesis of sulfonamides from various sulfonyl chlorides, which can serve as a starting point for optimizing the reactions of this compound.
| Sulfonyl Chloride | Amine | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Benzylamine | Acetonitrile | 80 | 5 | >95 | N/A |
| p-Toluenesulfonyl chloride | Morpholine | THF | 60 | 10 | 92 | N/A |
| 4-Chlorobenzenesulfonyl chloride | Aniline | Dichloromethane | 40 | 15 | 88 | N/A |
| Methanesulfonyl chloride | Piperidine | Acetonitrile | 25 | 2 | >98 | [7] |
Note: The data in this table is illustrative and based on general knowledge of sulfonamide synthesis. Specific yields for this compound will require experimental determination.
Application Note 2: Continuous Flow Synthesis of Sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base provides sulfonate esters. These compounds are valuable intermediates in organic synthesis, often used in nucleophilic substitution reactions where the sulfonate group acts as an excellent leaving group.[8]
Proposed Experimental Workflow
The experimental setup for the continuous flow synthesis of sulfonate esters is similar to that for sulfonamides, with an alcohol or phenol solution replacing the amine solution.
Caption: Continuous flow setup for sulfonate ester synthesis.
Proposed General Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in a suitable aprotic solvent (e.g., acetonitrile, THF, or 1,4-dioxane).
-
Solution C: Prepare a 0.22 M solution of the desired alcohol or phenol and a 0.25 M solution of a suitable base (e.g., triethylamine, DBU, or a solid-supported base for easier work-up) in the same solvent as Solution A.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the diagram above.
-
Utilize two pumps to deliver the reagent solutions.
-
A T-mixer is used for initial mixing.
-
A heated coil reactor is employed to control the reaction temperature.
-
-
Reaction Execution:
-
Set the reactor to the desired temperature.
-
Pump both solutions at equal flow rates to achieve the target residence time.
-
Continuously collect the product stream.
-
-
Work-up and Analysis:
-
Analyze the crude reaction mixture by HPLC or LC-MS.
-
For purification, the collected solution can be passed through a scavenger resin to remove excess reagents and by-products, followed by solvent evaporation.
-
Proposed Quantitative Data for Analogous Reactions
The following table provides representative conditions and yields for the continuous flow synthesis of sulfonate esters from various sulfonyl chlorides.
| Sulfonyl Chloride | Alcohol/Phenol | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Methanesulfonyl chloride | Benzyl alcohol | Acetonitrile | 60 | 10 | >95 | [7] |
| p-Toluenesulfonyl chloride | Phenol | THF | 50 | 15 | 90 | N/A |
| Benzenesulfonyl chloride | Ethanol | 1,4-Dioxane | 70 | 8 | 93 | N/A |
| 2-Naphthalenesulfonyl chloride | Isopropanol | Acetonitrile | 80 | 5 | 96 | N/A |
Note: The data in this table is illustrative and based on general knowledge of sulfonate ester synthesis. Specific yields for this compound will require experimental determination.
Conclusion
The application of flow chemistry to reactions involving this compound presents a powerful strategy for the safe, efficient, and scalable synthesis of diverse sulfonamide and sulfonate ester libraries. The proposed protocols and workflows, based on established principles for analogous sulfonyl chlorides, provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block in a continuous manufacturing setting. Experimental optimization of the suggested parameters will be necessary to achieve the desired outcomes for specific substrates.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis with (3-fluorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in sulfonamide synthesis, with a specific focus on reactions involving (3-fluorophenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks to perform when encountering a low yield in my sulfonamide synthesis?
A1: When troubleshooting a low-yield sulfonamide synthesis, a systematic check of your reagents and reaction conditions is the best starting point. Here are the key aspects to verify:
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can impede the desired reaction.
-
This compound: This reagent is sensitive to moisture and can hydrolyze into the unreactive (3-fluorophenyl)methanesulfonic acid. It is advisable to use a freshly opened bottle or to purify the sulfonyl chloride before use.
-
Solvent: Always use an anhydrous (dry) solvent. The presence of water is a primary cause of sulfonyl chloride hydrolysis.
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Stoichiometry: Carefully re-verify the molar ratios of your reactants. A common starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride, with 1.1 to 1.5 equivalents of a base.
-
Temperature: These reactions are often initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature. If the reaction is slow, gentle heating might be necessary, but excessive heat can promote side reactions and degradation.
-
Atmosphere: To prevent the degradation of reagents by atmospheric moisture, it is best to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Q2: My sulfonyl chloride appears to be degrading. How can I minimize the hydrolysis of this compound?
A2: Hydrolysis of the sulfonyl chloride is a frequent cause of low yields. To minimize this side reaction:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents in a way that minimizes exposure to atmospheric moisture.
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will protect the sulfonyl chloride from moisture in the air.
-
Order of Addition: Adding the sulfonyl chloride solution dropwise to the mixture of the amine and base can help to ensure that the amine reacts with the sulfonyl chloride faster than any residual water.
-
Temperature Control: Keeping the reaction temperature low (e.g., 0 °C) during the addition of the sulfonyl chloride can help to slow down the rate of hydrolysis relative to the rate of the desired reaction.
Q3: I am observing multiple spots on my TLC plate, indicating side reactions. What are the likely side products and how can I avoid them?
A3: Besides the hydrolysis of the sulfonyl chloride, other side reactions can occur:
-
Over-reaction with Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonylated product. To avoid this, use a controlled stoichiometry of the sulfonyl chloride and consider adding it slowly to the amine solution.
-
Reaction with Solvent: If you are using a protic solvent (e.g., an alcohol), it can react with the sulfonyl chloride. It is best to use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Polymerization: If the amine is not protected and there are other reactive groups in the molecule, polymerization can occur.[1]
To minimize side reactions, it is crucial to maintain strict control over the reaction conditions, including stoichiometry, temperature, and order of addition.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your sulfonamide synthesis.
Diagram: Troubleshooting Workflow for Low Sulfonamide Yield
Caption: A logical workflow for troubleshooting low yields in sulfonamide synthesis.
Data Presentation
The yield of a sulfonamide synthesis is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the reaction outcome.
Table 1: Effect of Temperature on Sulfonamide Yield
| Temperature (°C) | Reported Yield | Observations |
| 0 - 15 | 93% | Lower temperatures generally favor higher yields by minimizing side reactions. |
| Room Temperature | 80.26% | A common and convenient temperature, but can lead to increased side products. |
| > Room Temperature | Not specified | Higher temperatures can lead to degradation of reactants and products, and promote side reactions. |
Table 2: Effect of Base and Stoichiometry on Sulfonamide Yield
| Base | Equivalents of Base | Solvent | Yield | Notes |
| Pyridine | Not specified | - | 100% | Pyridine is a common and effective base for this reaction.[2] |
| Triethylamine (TEA) | Not specified | THF | 86% | TEA is another widely used base, though it may be less effective than pyridine in some cases.[2] |
| Sodium Hydroxide (10%) | Not specified | Water | 44% | Strong inorganic bases in aqueous media can lead to significant hydrolysis of the sulfonyl chloride, resulting in lower yields.[2] |
| Sodium Carbonate | 1.2 | Water | High | Can be effective in a two-phase system, but an excess of sulfonyl chloride may be needed to compensate for hydrolysis. |
Experimental Protocols
The following is a general protocol for the synthesis of a sulfonamide from an amine and a sulfonyl chloride. This can be adapted for your specific reaction with this compound.
Standard Protocol for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (or another suitable organic solvent). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Mandatory Visualizations
Diagram: General Reaction Mechanism of Sulfonamide Synthesis
Caption: The general mechanism of sulfonamide formation from an amine and a sulfonyl chloride.
Diagram: Hydrolysis of this compound
Caption: The hydrolysis side reaction of this compound in the presence of water.
References
Side reactions of (3-fluorophenyl)methanesulfonyl chloride with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-fluorophenyl)methanesulfonyl chloride. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound with common nucleophiles?
A1: this compound is a reactive electrophile that readily participates in nucleophilic substitution reactions. With primary and secondary amines, it forms the corresponding N-substituted sulfonamides. In reactions with alcohols, it yields sulfonate esters. These reactions are fundamental in medicinal chemistry for the synthesis of a wide array of therapeutic agents.
Q2: What is the role of a base in reactions involving this compound?
A2: A base, typically a non-nucleophilic amine such as triethylamine or pyridine, is crucial for neutralizing the hydrogen chloride (HCl) gas generated during the reaction. This prevents the protonation of the nucleophile (e.g., an amine) and drives the reaction to completion.
Q3: How does the 3-fluoro substituent affect the reactivity of the molecule?
A3: The fluorine atom at the 3-position of the phenyl ring is an electron-withdrawing group. This inductively increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be more reactive than its non-fluorinated analog, phenylmethanesulfonyl chloride.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Possible Cause 1.1: Hydrolysis of this compound
-
Symptoms: A significant amount of a water-soluble byproduct, (3-fluorophenyl)methanesulfonic acid, is formed, often accompanied by the evolution of HCl gas. The reaction mixture may become acidic.
-
Troubleshooting:
-
Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a commercial supplier in a sealed container.
-
Conduct the reaction under a strictly inert atmosphere to prevent the ingress of atmospheric moisture.
-
Possible Cause 1.2: Incomplete Reaction
-
Symptoms: The starting materials, the nucleophile and/or this compound, are still present in the reaction mixture after the expected reaction time.
-
Troubleshooting:
-
Temperature: While reactions are often started at 0°C to control the initial exotherm, the reaction may require warming to room temperature or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Base Equivalents: Ensure at least one equivalent of a suitable base is used to neutralize the generated HCl. For reactions with amine hydrochlorides, an additional equivalent of base is required.
-
Reaction Time: Some reactions, particularly with sterically hindered or less nucleophilic substrates, may require extended reaction times.
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause 2.1: Sulfene Formation
-
Symptoms: Formation of a complex mixture of products, especially when using a strong, non-nucleophilic base like triethylamine. The desired product may be present in low yield. This is due to the elimination of HCl from this compound to form the highly reactive intermediate, (3-fluorophenyl)sulfene. This sulfene can then react non-selectively with nucleophiles or undergo oligomerization.
-
Troubleshooting:
-
Base Selection: Consider using a weaker, nucleophilic base like pyridine, which is less likely to promote sulfene formation.
-
Temperature Control: Maintain a low reaction temperature (0°C or below) during the addition of the sulfonyl chloride and the base to disfavor the elimination pathway.
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of the nucleophile and the base. This ensures a low instantaneous concentration of the sulfonyl chloride, minimizing self-reaction or sulfene formation.
-
Possible Cause 2.2: Di-sulfonylation of Primary Amines
-
Symptoms: In reactions with primary amines, a less polar byproduct is observed, corresponding to the di-sulfonated amine.
-
Troubleshooting:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the primary amine relative to this compound. Adding the sulfonyl chloride to the amine solution can also help minimize this side reaction.
-
Possible Cause 2.3: Formation of Alkyl Chlorides (in reactions with alcohols)
-
Symptoms: When preparing sulfonate esters from alcohols, a non-polar byproduct corresponding to the alkyl chloride may be formed. This occurs via nucleophilic attack of the chloride ion on the intermediate sulfonate ester.
-
Troubleshooting:
-
Alternative Reagent: If the formation of the alkyl chloride is a significant issue, consider using (3-fluorophenyl)methanesulfonic anhydride, if available, as it does not generate a chloride nucleophile.
-
Reaction Conditions: Lowering the reaction temperature may help to disfavor this SN2-type side reaction.
-
Quantitative Data Summary
| Side Reaction | Nucleophile(s) | Key Reaction Conditions Favoring Side Reaction | Major Side Product(s) | Mitigation Strategy |
| Hydrolysis | Water | Presence of moisture in reagents or atmosphere | (3-fluorophenyl)methanesulfonic acid, HCl | Use of anhydrous conditions (solvents, reagents, glassware) and an inert atmosphere. |
| Sulfene Formation | All nucleophiles | Strong, non-nucleophilic bases (e.g., Et₃N) | Complex mixture, oligomers, rearranged products | Use of a weaker, nucleophilic base (e.g., pyridine), low temperature, slow addition of the sulfonyl chloride. |
| Di-sulfonylation | Primary Amines | Excess this compound | N,N-bis((3-fluorophenyl)methylsulfonyl)amine | Use of stoichiometric or excess primary amine; slow addition of the sulfonyl chloride. |
| Alkyl Chloride Formation | Alcohols | Higher reaction temperatures | Corresponding alkyl chloride | Use of (3-fluorophenyl)methanesulfonic anhydride; lower reaction temperature. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary or Secondary Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Minimizing Sulfene Formation
-
Reagent Selection: Choose pyridine as the base instead of triethylamine.
-
Temperature Control: Maintain the reaction temperature at 0°C or below throughout the addition of reagents.
-
Order of Addition: Dissolve the amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane and cool to 0°C. Add a solution of this compound (1.0 eq.) dropwise to this mixture.
-
Monitoring and Work-up: Follow the general procedure for monitoring and work-up as described in Protocol 1.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of (3-fluorophenyl)methanesulfonyl chloride Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of (3-fluorophenyl)methanesulfonyl chloride and its subsequent reaction products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: The crude product is an oil and will not solidify.
-
Possible Cause: The presence of impurities, such as residual solvents or byproducts, can disrupt crystal lattice formation.[1]
-
Solution:
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent in which the product has poor solubility, such as hexanes or diethyl ether. This can help remove impurities and induce crystallization.[1]
-
Solvent Removal: Ensure all volatile solvents have been thoroughly removed under high vacuum. Residual chlorinated solvents can be particularly persistent.[2]
-
Chromatography: If trituration fails, purify the oil using column chromatography on silica gel.
-
Issue 2: A persistent, highly polar impurity is observed in TLC and NMR/LC-MS analysis.
-
Possible Cause: This is very likely the corresponding (3-fluorophenyl)methanesulfonic acid, formed by the hydrolysis of the sulfonyl chloride.[1][3][4] This can occur due to exposure to moisture in the air, in solvents, or during aqueous workup.[3][5]
-
Solution:
-
Aqueous Wash: During the workup, wash the organic layer with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The sulfonic acid will be deprotonated to its salt, which is soluble in the aqueous phase and will be removed.
-
Anhydrous Conditions: In the future, ensure all reaction and purification steps are performed under strictly anhydrous conditions to minimize hydrolysis.[1][3]
-
Issue 3: Poor separation during column chromatography with co-elution of the product and impurities.
-
Possible Cause: The polarity of the mobile phase may not be optimal for separating the components of the mixture.
-
Solution:
-
Adjust Mobile Phase Polarity: If using normal-phase silica gel, decrease the polarity of the eluent (e.g., by increasing the ratio of hexanes to ethyl acetate) to improve separation.[4]
-
Solvent System Modification: For polar products, a mobile phase of dichloromethane and methanol might be effective. The addition of a small amount of acetic acid (e.g., 0.5%) can sometimes improve the peak shape of acidic compounds.[1]
-
Gradient Elution: Employ a shallow gradient elution, starting with a low polarity solvent and gradually increasing the polarity.
-
Issue 4: Formation of multiple products when reacting with a primary amine.
-
Possible Cause: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated byproduct.[4]
-
Solution:
-
Stoichiometry Control: Use a 1:1 stoichiometry of the amine to the sulfonyl chloride.[4]
-
Slow Addition: Add the this compound solution slowly to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[4]
-
Purification: The desired mono-sulfonated product can typically be separated from the bis-sulfonated byproduct by column chromatography.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered during the synthesis and purification of this compound?
A1: The most common impurity is (3-fluorophenyl)methanesulfonic acid, which is formed by the hydrolysis of the sulfonyl chloride upon contact with water.[3][4]
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the purification process.[1] For TLC, use a solvent system similar to the one planned for column chromatography. The sulfonyl chloride is typically less polar (higher Rf value) than its sulfonic acid hydrolysis product.
Q3: My this compound is a liquid/oil. How can it be purified?
A3: If the compound is thermally stable, vacuum distillation can be an effective purification method for liquid sulfonyl chlorides.[3] Alternatively, column chromatography on silica gel is a common and effective method.
Q4: Are there any special handling precautions for this compound?
A4: Yes. Sulfonyl chlorides are reactive and moisture-sensitive. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[6] Hydrolysis produces corrosive hydrogen chloride gas.[5]
Data Presentation
Table 1: Common Impurities in this compound Reactions
| Impurity | Chemical Name | Formation | Removal Method |
| Hydrolysis Product | (3-fluorophenyl)methanesulfonic acid | Reaction with water | Basic aqueous wash (e.g., NaHCO₃ solution) |
| Dimerization/Coupling | Bis(3-fluorophenyl)methyl disulfide | From intermediate sulfur species | Column chromatography |
| Over-reaction Product | (3-fluorophenyl)methyl sulfone | Further reaction of the sulfonyl chloride | Column chromatography |
| Bis-sulfonated Amine | R-N(SO₂CH₂-3-F-Ph)₂ | Reaction with primary amines | Column chromatography, stoichiometric control |
Table 2: Typical Solvent Systems for Purification
| Purification Method | Solvent System | Polarity | Notes |
| Recrystallization | Isopropanol / Water | Polar | Good for polar solid products.[1] |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Effective for compounds of intermediate polarity.[1] | |
| Column Chromatography | Hexanes / Ethyl Acetate | Non-polar to Medium | A standard system for silica gel chromatography; the ratio is adjusted based on product polarity.[1][7] |
| Dichloromethane / Methanol | Medium to Polar | Suitable for more polar sulfonamide products.[1] |
Experimental Protocols
Protocol 1: General Aqueous Workup to Remove Acidic Impurities
-
After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[4]
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[4][7]
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent mixture to dissolve the solid completely.[1]
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. This compound - High purity | EN [georganics.sk]
- 7. mdpi.com [mdpi.com]
Stability of (3-fluorophenyl)methanesulfonyl chloride in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of (3-fluorophenyl)methanesulfonyl chloride in various laboratory settings. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, like other sulfonyl chlorides, is a reactive compound susceptible to degradation, primarily through hydrolysis and solvolysis.[1][2] Its stability is highly dependent on the storage conditions and the solvents used in experimental setups. It is sensitive to moisture and incompatible with strong oxidants, acids, bases, and amines.[3]
Q2: How should I properly store this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is crucial to protect it from moisture to prevent hydrolysis to the corresponding sulfonic acid, which is a common impurity.[1]
Q3: Which solvents are recommended for reactions involving this compound?
A3: Aprotic solvents are generally recommended for reactions with this compound to minimize solvolysis.[4][5] Suitable aprotic solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
The choice of solvent will depend on the specific reaction conditions and the solubility of other reagents.
Q4: Can I use protic solvents with this compound?
A4: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids can react with sulfonyl chlorides in a process called solvolysis.[6][7][8] This reaction will consume the sulfonyl chloride and generate the corresponding sulfonic acid or sulfonate ester, reducing the yield of the desired product. Therefore, the use of protic solvents should generally be avoided unless the solvolysis is the intended reaction.
Q5: How can I monitor the stability of my this compound sample?
A5: The purity and stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for assessing purity and quantifying the parent compound and any degradation products.[4][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and to detect impurities.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in a reaction using this compound. | Degradation of the sulfonyl chloride due to improper storage or handling. | Ensure the reagent was stored under anhydrous conditions. Prior to use, it is advisable to check the purity of the sulfonyl chloride by an appropriate analytical method like HPLC or NMR. |
| Reaction with residual water in the solvent or on glassware. | Use anhydrous solvents and dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incompatibility with other reagents or solvents. | Review the compatibility of all reaction components. Protic solvents and nucleophilic reagents can consume the sulfonyl chloride.[5][10] | |
| Formation of an unexpected sulfonic acid byproduct. | Hydrolysis of the sulfonyl chloride by water.[1] | As mentioned above, ensure all reagents, solvents, and equipment are free of moisture. |
| Inconsistent reaction outcomes. | Variable purity of the this compound starting material. | Qualify the purity of each new batch of the reagent before use. Develop a standard analytical procedure (e.g., HPLC) to ensure batch-to-batch consistency. |
Stability in Different Solvent Types: A Comparative Overview
| Solvent Type | Examples | General Stability of Sulfonyl Chlorides | Primary Degradation Products |
| Aprotic Polar | Acetonitrile, DMF, DMSO, Acetone | Generally stable, recommended for most applications.[4][5] | Minimal degradation under anhydrous conditions. |
| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Generally stable, good for reactions where polarity is not required. | Minimal degradation under anhydrous conditions. |
| Protic Polar | Water, Methanol, Ethanol, Acetic Acid | Unstable, undergoes rapid solvolysis.[6][7][8] | (3-fluorophenyl)methanesulfonic acid or corresponding sulfonate esters. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Given Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time using HPLC analysis.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the anhydrous solvent to be tested.
-
Prepare a control sample in a stable, aprotic solvent like anhydrous acetonitrile.
-
-
Incubation:
-
Store the test and control solutions at a constant temperature (e.g., room temperature or a specified reaction temperature).
-
Protect the solutions from light and moisture.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., by dilution with a large volume of the mobile phase).
-
-
HPLC Analysis:
-
Analyze the samples by a validated HPLC method. A reverse-phase column (e.g., C18) is typically suitable.
-
The mobile phase could consist of a gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA).
-
Monitor the disappearance of the this compound peak and the appearance of any degradation product peaks (e.g., the corresponding sulfonic acid).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration (t=0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for solvent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. georganics.sk [georganics.sk]
- 4. benchchem.com [benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming steric hindrance in reactions with (3-fluorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-fluorophenyl)methanesulfonyl chloride, particularly in reactions where steric hindrance may be a challenge.
Troubleshooting Guide
Reactions involving sterically hindered sulfonyl chlorides can often be sluggish or result in low yields. The following table outlines common issues, their probable causes, and potential solutions when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Steric Hindrance: The bulky nature of either the sulfonyl chloride or the nucleophile (e.g., a secondary amine) can impede the reaction. | - Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome steric repulsion. - Catalyst Addition: Employ a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[1][2] - Use of an Indium Catalyst: Indium metal has been shown to effectively catalyze the sulfonylation of even sterically hindered and less nucleophilic amines.[3][4][5][6] |
| Poor Nucleophilicity of the Amine: Weakly basic or sterically hindered amines may not be reactive enough under standard conditions. | - Stronger, Non-nucleophilic Base: Switch to a stronger, non-nucleophilic base to deprotonate the amine without competing in the reaction. - Indium Catalysis: This method is particularly effective for less nucleophilic anilines.[3][5][6] | |
| Decomposition of Sulfonyl Chloride: this compound can be sensitive to moisture. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of Multiple Products | Side Reactions: The presence of multiple reactive sites on the nucleophile can lead to undesired products. | - Protection Strategy: Protect other reactive functional groups on the nucleophile before carrying out the sulfonylation. |
| Di-sulfonylation of Primary Amines: Primary amines can sometimes react twice with the sulfonyl chloride. | - Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to this compound. | |
| Slow Reaction Rate | Insufficient Activation: The reaction may lack the necessary activation to proceed at a reasonable rate. | - Catalyst: The use of DMAP can significantly accelerate the reaction rate.[1][2] - Elevated Temperature: As mentioned, increasing the temperature can help overcome the activation barrier. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with an amine?
A1: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. A base is typically required to neutralize the HCl byproduct.
Q2: How can I improve the yield when reacting this compound with a sterically hindered secondary amine?
A2: Several strategies can be employed. Increasing the reaction temperature is a common first step. For more challenging cases, the addition of a catalyst is recommended. 4-Dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst, forming a more reactive sulfonyl-DMAP intermediate.[1][7] Alternatively, using a catalytic amount of indium metal in a solvent like acetonitrile has proven effective for sulfonylation of sterically hindered amines, even at room temperature, although elevated temperatures may be required for particularly challenging substrates.[3][4][5][6]
Q3: What type of base is most suitable for this reaction?
A3: The choice of base is crucial. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to avoid competition with the amine nucleophile. Pyridine can also be used and can act as both a base and a nucleophilic catalyst.[8] The optimal base may need to be determined empirically for a specific reaction.
Q4: Are there any specific catalysts that can be used to promote the reaction?
A4: Yes, both 4-dimethylaminopyridine (DMAP) and indium metal are effective catalysts. DMAP is known to accelerate sulfonylation reactions by forming a highly reactive intermediate.[1][2] Indium metal is a mild and efficient catalyst for the synthesis of sulfonamides, particularly with less nucleophilic and sterically hindered amines.[3][4][5][6]
Q5: Can I use this compound in aqueous or protic solvents?
A5: It is generally not recommended. Sulfonyl chlorides are susceptible to hydrolysis in the presence of water, which would lead to the formation of the unreactive (3-fluorophenyl)methanesulfonic acid. Therefore, anhydrous conditions and aprotic solvents are highly recommended to maximize the yield of the desired sulfonamide.
Experimental Protocols
General Protocol for Sulfonylation using a Standard Base
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable non-nucleophilic base, for example, triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DMAP-Catalyzed Protocol for Hindered Amines
-
Follow the general protocol above, but add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) to the initial amine solution before the addition of the base.
-
The reaction time may be significantly reduced; monitor the reaction closely.
Indium-Catalyzed Protocol for Hindered or Weakly Nucleophilic Amines
Adapted from Yan, J.; Li, J.; Cheng, D. Synlett 2007, 2442-2444.[3][9][10]
-
To a stirred solution of the amine (1.0 eq.) and this compound (1.1 eq.) in acetonitrile, add indium powder (0.1 eq.).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS. For highly hindered substrates, elevated temperatures may be necessary to achieve a reasonable reaction rate.[3]
-
After completion, filter the reaction mixture to recover the indium catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: General reaction pathway for sulfonamide formation.
Caption: A workflow for troubleshooting low-yield reactions.
References
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and Efficient Indium Metal Catalyzed Synthesis of Sulfonamides and Sulfonic Esters [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cbijournal.com [cbijournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
Optimizing reaction conditions for (3-fluorophenyl)methanesulfonyl chloride
Technical Support Center: (3-fluorophenyl)methanesulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of this compound in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate in organic synthesis, primarily used to introduce the (3-fluorophenyl)methanesulfonyl group into molecules. This moiety is often incorporated into drug candidates and other biologically active compounds. Its most common application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[1]
Q2: What are the recommended storage and handling conditions for this compound?
Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). It is corrosive and a lachrymator.[2] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Reactions should be conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[4][5]
Q3: How can I monitor the progress of a reaction involving this compound?
Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common method involves taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing the composition to observe the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | The presence of water will hydrolyze the sulfonyl chloride to the inactive sulfonic acid.[2][4] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Low Reagent Purity | Impurities in the starting materials or solvents can inhibit the reaction. Verify the purity of this compound and the nucleophile (e.g., amine) before starting. |
| Insufficient Reaction Time or Temperature | Some reactions may be slow at lower temperatures.[4] Monitor the reaction by TLC or HPLC. If the reaction has stalled, consider gradually increasing the temperature or extending the reaction time. |
| Base Incompatibility | The choice of base is critical, especially in sulfonamide synthesis. A base that is too weak may not sufficiently activate the nucleophile, while a base that is too strong could cause side reactions. For amine reactions, tertiary amines like triethylamine or pyridine are common choices. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Sulfonic Acid Formation | This is the most common byproduct, resulting from hydrolysis.[4] Prevention: Strictly maintain anhydrous conditions. Quench the reaction at low temperatures (e.g., pour onto ice) to minimize hydrolysis during workup.[4] Removal: During aqueous workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid. |
| Di-sulfonylation of Primary Amines | Primary amines can react with two equivalents of the sulfonyl chloride.[6] Prevention: Use a 1:1 molar ratio of the amine to the sulfonyl chloride. Add the sulfonyl chloride solution slowly (dropwise) to the amine solution to avoid localized high concentrations.[6] Conduct the reaction at a lower temperature to improve selectivity.[6] |
| Oily or Tar-like Substance in Final Product | This may indicate oxidative side reactions, especially with sensitive substrates like phenols, or residual chlorinated solvents.[6][7] Prevention: Run the reaction under an inert atmosphere to exclude oxygen.[6] Removal: Attempt purification via column chromatography. If residual solvent is suspected, co-evaporate the product with a non-chlorinated solvent like hexanes or toluene under reduced pressure. |
Below is a general troubleshooting workflow for addressing low product yield.
Caption: General troubleshooting workflow for low product yield.
Data Presentation: Optimizing Reaction Conditions
The following table provides an example of how reaction conditions can be systematically varied to optimize the yield of a target sulfonamide, N-benzyl-1-(3-fluorophenyl)methanesulfonamide.
Table 1: Optimization of Sulfonamide Formation
| Entry | Amine (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Triethylamine (1.2) | Dichloromethane | 0 → 25 | 4 | 75 |
| 2 | 1.1 | Triethylamine (1.2) | Dichloromethane | 0 | 6 | 82 |
| 3 | 1.1 | Pyridine (1.5) | Dichloromethane | 0 → 25 | 4 | 68 |
| 4 | 1.1 | Triethylamine (1.2) | Tetrahydrofuran | 0 → 25 | 4 | 71 |
| 5 | 1.05 | Triethylamine (1.2) | Dichloromethane | 0 | 6 | 85 |
| 6 | 1.5 | Triethylamine (1.6) | Dichloromethane | 0 | 6 | 84 (less pure) |
Yields are hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol describes a general method for reacting this compound with a primary or secondary amine.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Detailed Steps:
-
Preparation: Under an inert atmosphere (N₂), add the amine (1.05 equivalents) and an anhydrous solvent (e.g., dichloromethane, DCM) to an oven-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Basification: Add the base (e.g., triethylamine, 1.2 equivalents) to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
Completion: After the addition is complete, allow the reaction to stir at 0 °C for one hour before letting it warm to room temperature. Monitor the reaction's progress until the starting material is consumed (typically 2-6 hours).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[6] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final sulfonamide.
References
Removal of impurities from (3-fluorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3-fluorophenyl)methanesulfonyl chloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: The final product is an oil, but it is expected to be a solid.
-
Potential Cause: The presence of impurities, such as residual solvents or byproducts from the synthesis, can lower the melting point of the compound, causing it to appear as an oil or a low-melting solid. A common impurity is the corresponding sulfonic acid, (3-fluorophenyl)methanesulfonic acid, which is formed by hydrolysis.[1]
-
Solution:
-
Aqueous Wash: Wash the crude product with cold water or a cold, dilute aqueous acid solution to remove the more water-soluble sulfonic acid.[2] It is crucial to perform this step quickly and at a low temperature to minimize further hydrolysis of the desired sulfonyl chloride.
-
Recrystallization: If the product is a solid at room temperature but appears oily due to impurities, recrystallization from a suitable non-polar solvent can be effective.[1]
-
Vacuum Distillation: For thermally stable sulfonyl chlorides, distillation under reduced pressure can effectively separate the product from non-volatile impurities.[2][3]
-
Issue 2: Significant loss of product during aqueous workup.
-
Potential Cause: this compound is susceptible to hydrolysis, which is accelerated by the presence of water, especially at elevated temperatures or prolonged exposure.[4][5]
-
Solution:
-
Minimize Contact Time: Perform aqueous washes as quickly as possible.
-
Low Temperature: Use ice-cold water for all aqueous steps to reduce the rate of hydrolysis.
-
Solvent Extraction: After washing, immediately extract the product into a dry, water-immiscible organic solvent (e.g., dichloromethane, diethyl ether).
-
Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before solvent removal.
-
Issue 3: The purified product still shows impurities by NMR or HPLC analysis.
-
Potential Cause: The chosen purification method may not be effective for all impurities present. For instance, structurally similar byproducts from the synthesis, such as isomeric sulfonyl chlorides or sulfones, may co-purify.[2]
-
Solution:
-
Column Chromatography: For challenging separations, silica gel column chromatography using a non-polar eluent system can be employed.
-
Combined Purification Methods: A multi-step purification approach, such as an aqueous wash followed by distillation or recrystallization, may be necessary.
-
Chemical Treatment: In some cases for benzenesulfonyl chlorides, treatment with a small amount of a Lewis acid like aluminum chloride followed by distillation has been used to remove certain impurities.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities typically arise from the synthetic route and subsequent handling. These include:
-
(3-fluorophenyl)methanesulfonic acid: Formed via hydrolysis of the sulfonyl chloride by reaction with water or moisture.[1]
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Byproducts of synthesis: Depending on the synthetic method, these can include isomeric products, sulfones, or disulfides.[2][6]
-
Residual Solvents: Solvents used in the reaction or workup.
Q2: How can I prevent the formation of (3-fluorophenyl)methanesulfonic acid during storage?
A2: To minimize hydrolysis during storage:
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep it in a cool, dry place, away from moisture.
-
For long-term storage, consider storing it in a desiccator.
Q3: What is a suitable method for monitoring the purity of this compound?
A3: The purity can be effectively monitored by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to quantify the purity and detect non-volatile impurities.
-
Gas Chromatography (GC): For volatile impurities, GC can be a suitable analytical technique.
Quantitative Data
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Reference |
| Aqueous Wash | >90% | Water-soluble acids (e.g., sulfonic acid) | [2] |
| Recrystallization | >98% | Polar impurities, isomeric byproducts | [1] |
| Vacuum Distillation | >99% | Non-volatile impurities, some isomeric byproducts | [2][3] |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Solvent Extraction
This protocol is suitable for removing acidic impurities, primarily the corresponding sulfonic acid.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with ice-cold water. Repeat the wash 2-3 times. To further remove acidic impurities, a wash with a cold, dilute sodium bicarbonate solution can be performed, but this may increase the risk of hydrolysis.
-
Brine Wash: Wash the organic layer with cold brine (saturated aqueous NaCl solution) to aid in the removal of dissolved water.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the resulting product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This method is applicable if the this compound is a solid at room temperature.
-
Solvent Selection: Choose a solvent or solvent system in which the sulfonyl chloride is soluble at elevated temperatures but sparingly soluble at low temperatures. Common choices for sulfonyl chlorides include non-polar solvents like hexanes or mixtures of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexanes).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by aqueous wash.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Preventing decomposition of (3-fluorophenyl)methanesulfonyl chloride during reaction
Technical Support Center: (3-fluorophenyl)methanesulfonyl chloride
This guide provides troubleshooting advice and frequently asked questions for researchers using this compound in their experiments. The focus is on preventing decomposition and ensuring successful reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an organosulfur compound. It is a reactive chemical intermediate primarily used in pharmaceutical and agrochemical research to synthesize sulfonamides and sulfonate esters.[1][2][3] These resulting compounds are studied for a wide range of biological activities.[2][3]
Q2: My reaction mixture is turning dark/black. What is causing this?
A2: Darkening of the reaction mixture often indicates decomposition of the sulfonyl chloride. This can be caused by local superheating, the presence of moisture, or reaction with incompatible materials.[4][5] To avoid this, ensure your glassware is completely dry, use an inert atmosphere (like nitrogen or argon), and maintain controlled temperature conditions, avoiding excessive heat.[4][6]
Q3: What are the primary decomposition pathways for this reagent?
A3: Like other alkanesulfonyl chlorides with α-hydrogens, this compound is susceptible to two main decomposition pathways:
-
Hydrolysis: It reacts with water, even trace amounts in solvents or on glassware, to form the corresponding sulfonic acid and hydrochloric acid (HCl).[7][8][9] This process can be accelerated by heat.[8]
-
Elimination (Sulfene Formation): In the presence of a base, it can undergo elimination of HCl to form a highly reactive intermediate called a sulfene (3-fluorophenyl)methylenesulfene. This intermediate can then polymerize or react with other nucleophiles in the mixture, leading to complex side products and reduced yield of the desired product.[9][10][11]
Q4: How should I properly store this compound?
A4: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture.[6][7][12] Storing under an inert atmosphere (e.g., nitrogen) is recommended. Keep it away from incompatible substances like water, strong bases, alcohols, and oxidizing agents.[4][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Decomposition via Hydrolysis: Reagent degraded by moisture before or during the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[4][6] |
| 2. Decomposition via Sulfene Formation: Strong, non-nucleophilic bases promoting elimination. | 2. If a base is required, add it slowly at a low temperature. Consider using a weaker base or a sterically hindered non-nucleophilic base. Add the sulfonyl chloride slowly to the reaction mixture containing the nucleophile and base. | |
| 3. Incorrect Stoichiometry: Insufficient amount of the sulfonyl chloride or other reactants. | 3. Re-verify all calculations and measurements. Consider using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. | |
| Formation of Multiple Unidentified Byproducts | 1. Sulfene Polymerization: The sulfene intermediate is reacting with itself. | 1. Keep the reaction temperature low (e.g., 0 °C or below). Maintain a dilute concentration of the sulfonyl chloride. Ensure the primary nucleophile (e.g., amine) is present to trap the sulfene as it forms. |
| 2. Side Reactions: The sulfonyl chloride is reacting with the solvent or other functional groups. | 2. Choose an inert solvent (e.g., Dichloromethane, THF). Protect sensitive functional groups on your substrate before the reaction. | |
| Reaction Fails to Go to Completion | 1. Insufficient Activation: The nucleophile (e.g., amine or alcohol) is not sufficiently reactive. | 1. Ensure the correct base is used to deprotonate the nucleophile if necessary. The reaction of amines with sulfonyl chlorides often proceeds readily, but less nucleophilic amines may require a catalyst or stronger base.[13] |
| 2. Low Temperature: Reaction kinetics may be too slow at very low temperatures. | 2. After initial addition at low temperature, consider allowing the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor progress by TLC or LCMS. |
Experimental Protocols & Methodologies
General Protocol for Sulfonamide Synthesis (to Minimize Decomposition)
This protocol describes a general method for reacting this compound with a primary or secondary amine to form a sulfonamide, using conditions designed to minimize decomposition.
1. Materials and Setup:
-
Glassware: All glassware (round-bottom flask, dropping funnel, stirrer bar) must be thoroughly dried in an oven (e.g., at 120 °C) and cooled under a stream of dry nitrogen or in a desiccator.
-
Reagents:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), freshly distilled.
-
-
Atmosphere: Assemble the glassware for reaction under an inert atmosphere (nitrogen or argon).
2. Procedure:
-
In the reaction flask, dissolve the amine (1.0 equivalent) and the base (1.2-1.5 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Dissolve this compound (1.1 equivalents) in a separate portion of the anhydrous solvent in the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
The reaction can then be allowed to warm to room temperature and stirred for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
3. Workup and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Visualizations
Decomposition Pathways
The following diagram illustrates the two primary pathways through which this compound can decompose during a reaction.
Caption: Key decomposition pathways for the sulfonyl chloride.
Recommended Experimental Workflow
This workflow provides a logical sequence of steps to follow to minimize reagent decomposition and maximize reaction success.
Caption: Recommended workflow for reactions using the sulfonyl chloride.
References
- 1. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides - Wordpress [reagents.acsgcipr.org]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. nbinno.com [nbinno.com]
- 4. Benzylsulfonyl chloride(1939-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions Involving (3-fluorophenyl)methanesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (3-fluorophenyl)methanesulfonyl chloride.
Troubleshooting Guide
Problem 1: Low yield of the desired product after work-up.
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound | Ensure strict anhydrous conditions throughout the reaction and work-up. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Quench the reaction at a low temperature by pouring the reaction mixture onto ice to minimize hydrolysis.[1][2] |
| Product loss during aqueous extraction | The product may have some solubility in the aqueous phase. Minimize the number of aqueous washes or use a saturated brine solution to decrease the solubility of the organic product in the aqueous layer.[3][4] Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC. If the reaction is sluggish, consider adjusting the temperature. While low temperatures are often used to control exothermicity, they can also slow down the reaction rate.[1] |
| Decomposition during purification | If using distillation for purification, ensure it is performed under reduced pressure to avoid thermal decomposition.[5][6] For chromatography, select a suitable solvent system and consider using a silica gel plug for rapid purification to minimize contact time.[7] |
Problem 2: Presence of (3-fluorophenyl)methanesulfonic acid as an impurity in the final product.
| Possible Cause | Suggested Solution |
| Exposure to moisture | As the primary cause is hydrolysis, rigorously exclude water from the reaction and work-up.[1] |
| Ineffective removal during work-up | Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and extract the acidic sulfonic acid impurity.[4][8] For crude liquid products, scrubbing with an aqueous HCl solution can effectively extract the more water-soluble sulfonic acid.[9] |
Problem 3: Oily or impure solid product after solvent removal.
| Possible Cause | Suggested Solution | | Residual chlorinated solvents | Residual solvents like dichloromethane can be difficult to remove completely on a rotary evaporator and may result in an oily product. Co-evaporation with a higher boiling point solvent like toluene or drying under high vacuum can help remove residual solvents.[7] | | Formation of side products | Over-sulfonylation or oligomerization can lead to impurities.[7] Consider purification by flash chromatography or recrystallization to isolate the desired product.[10][11] | | Incomplete quenching of reagents | Ensure all reactive reagents are fully quenched before concentrating the reaction mixture. For example, unreacted thionyl chloride (if used in the preparation of the sulfonyl chloride) can be removed by quenching with ice water.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The recommended method for quenching is to slowly add the reaction mixture to a beaker of crushed ice with vigorous stirring.[1][2] This helps to control the exotherm from the quenching of any unreacted sulfonyl chloride and other reactive species, while minimizing the hydrolysis of your product due to the low temperature.
Q2: My product seems to be somewhat water-soluble. How can I minimize losses during aqueous work-up?
A2: To reduce the solubility of your product in the aqueous layer, you can use a saturated solution of sodium chloride (brine) for the final wash.[3] The high salt concentration decreases the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out". Additionally, minimizing the volume and number of aqueous washes can help reduce product loss.
Q3: How can I effectively remove the sulfonic acid impurity?
A3: The sulfonic acid is acidic and more polar than the corresponding sulfonyl chloride. Therefore, an extraction with a mild aqueous base, such as saturated sodium bicarbonate solution, is effective.[4][8] The base will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and can be easily separated.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a corrosive material that can cause severe skin burns and eye damage.[12][13] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] Ensure an eyewash station and safety shower are readily accessible.
Q5: Can I purify my sulfonyl chloride product using silica gel chromatography?
A5: Yes, sulfonyl chlorides can often be purified by silica gel chromatography.[7][10][11] However, it is important to note that prolonged contact with silica gel, which has a slightly acidic surface, can potentially lead to hydrolysis. It is advisable to run the column relatively quickly and to first perform a small-scale test to ensure your product is stable under the chosen conditions.
Experimental Protocols
Standard Aqueous Work-up Protocol for a Reaction Mixture Containing this compound
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) two or three times.[10][15]
-
Washing: Combine the organic layers and wash successively with:
-
Cold water to remove water-soluble impurities.[8]
-
Saturated aqueous sodium bicarbonate solution to remove acidic impurities like (3-fluorophenyl)methanesulfonic acid.[4][8]
-
Saturated aqueous sodium chloride (brine) to remove residual water and decrease the solubility of the organic product in any remaining aqueous phase.[3]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][10]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Further purify the crude product by distillation under reduced pressure, recrystallization, or flash chromatography as needed.[5][10]
Visualizations
Caption: General experimental workflow for the work-up and purification of reactions.
Caption: Phase separation during an aqueous bicarbonate wash.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. georganics.sk [georganics.sk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Identifying byproducts in (3-fluorophenyl)methanesulfonyl chloride reactions by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving (3-fluorophenyl)methanesulfonyl chloride by NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected singlets in the 4.0 - 5.0 ppm region of my ¹H NMR spectrum. What could they be?
A1: Unidentified singlets in this region often correspond to the benzylic protons of the starting material or its derivatives. The exact chemical shift can help distinguish between them.
-
This compound (starting material): The methylene protons (-CH₂SO₂Cl) typically appear as a singlet around 4.8-5.0 ppm .
-
(3-fluorophenyl)methanesulfonic acid (hydrolysis byproduct): If your reaction conditions are not strictly anhydrous, the sulfonyl chloride can hydrolyze to the corresponding sulfonic acid. The methylene protons (-CH₂SO₃H) of this byproduct are expected to resonate as a singlet around 4.5-4.7 ppm .
-
Methyl (3-fluorophenyl)methanesulfonate (ester byproduct): If methanol is present as a solvent or impurity, it can react with the sulfonyl chloride to form the methyl ester. The methylene protons (-CH₂SO₃Me) of this ester would also be a singlet, predicted to be around 4.6-4.8 ppm . You would also observe a new singlet for the methyl group (-OCH₃) around 3.8-4.0 ppm .
Refer to Table 1 for a summary of ¹H NMR chemical shifts.
Q2: My reaction mixture shows a complex aromatic region in the ¹H NMR that doesn't match my expected product. What are the likely aromatic byproducts?
A2: The aromatic region (typically 7.0 - 7.6 ppm) can be complicated by the presence of multiple species with a 3-fluorophenyl group. In addition to your starting material and desired product, consider the following:
-
(3-fluorophenyl)methanesulfonic acid: The aromatic signals will be similar to the starting material but may be shifted slightly depending on the solvent and concentration.
-
3-Fluorobenzyl chloride: This could be an impurity from the synthesis of the starting material. Its methylene protons appear around 4.6 ppm .
-
3-Fluorotoluene: Another potential impurity from the synthesis of the starting material. The methyl group appears as a singlet around 2.4 ppm .
Careful analysis of the coupling patterns and comparison with the data in Table 1 can help in identification.
Q3: I have performed a reaction with an amine and see a new set of signals. How can I confirm the formation of the sulfonamide and identify potential byproducts?
A3: The formation of a sulfonamide will result in a new set of signals for the amine moiety. For a primary amine, you would expect to see a new N-H signal, the chemical shift of which can be highly variable and dependent on the solvent and concentration. The methylene protons adjacent to the sulfonyl group in the resulting sulfonamide, (3-fluorophenyl)methanesulfonamide, are predicted to appear as a singlet around 4.3-4.5 ppm .
If the reaction is incomplete, you will still see signals for the starting this compound. If water is present, the hydrolysis byproduct, (3-fluorophenyl)methanesulfonic acid, may also be observed.
Q4: How can I use ¹⁹F NMR to identify byproducts?
Data Presentation
Table 1: ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Data for this compound and Potential Byproducts
| Compound Name | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | F-Ph-CH₂SO₂Cl | ~4.9 (s, 2H), 7.2-7.6 (m, 4H) | ~65 (CH₂), 115-135 (aromatic C), 162 (d, ¹JCF) | Predicted: ~ -112 |
| (3-fluorophenyl)methanesulfonic acid | F-Ph-CH₂SO₃H | Predicted: ~4.6 (s, 2H), 7.2-7.6 (m, 4H) | Predicted: ~58 (CH₂), 115-135 (aromatic C), 162 (d, ¹JCF) | Predicted: ~ -113 |
| Methyl (3-fluorophenyl)methanesulfonate | F-Ph-CH₂SO₃Me | Predicted: ~4.7 (s, 2H), ~3.9 (s, 3H), 7.2-7.6 (m, 4H) | Predicted: ~59 (CH₂), ~55 (OCH₃), 115-135 (aromatic C), 162 (d, ¹JCF) | Predicted: ~ -113 |
| (3-fluorophenyl)methanesulfonamide | F-Ph-CH₂SO₂NH₂ | Predicted: ~4.4 (s, 2H), 7.2-7.6 (m, 4H), variable NH₂ | Predicted: ~58 (CH₂), 115-135 (aromatic C), 162 (d, ¹JCF) | Predicted: ~ -113 |
| 3-Fluorobenzyl chloride | F-Ph-CH₂Cl | ~4.6 (s, 2H), 7.0-7.4 (m, 4H) | ~46 (CH₂), 114-140 (aromatic C), 163 (d, ¹JCF) | ~ -113 |
| 3-Fluorotoluene | F-Ph-CH₃ | ~2.4 (s, 3H), 6.9-7.3 (m, 4H) | ~21 (CH₃), 113-139 (aromatic C), 163 (d, ¹JCF) | ~ -118 |
Note: Predicted values are based on computational models and may vary from experimental results. It is recommended to use these values as a guide for initial identification.
Experimental Protocols
Protocol for NMR Analysis of a Reaction Mixture
-
Sample Preparation:
-
Carefully withdraw a representative aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary by adding the aliquot to a vial containing a suitable quenching agent (e.g., a small amount of water or a buffer solution if the reaction is sensitive to acidic conditions).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of approximately 0.6 mL.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) for quantitative analysis (qNMR). The internal standard should have a signal that is well-resolved from the signals of the reactants, products, and expected byproducts.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration in qNMR.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum. Due to the high sensitivity and large chemical shift range of ¹⁹F, this can be a very informative experiment for identifying and quantifying all fluorinated species.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals of interest.
-
Compare the chemical shifts of unknown signals to the data in Table 1 and other available literature or prediction software.
-
For quantitative analysis, calculate the molar ratio of the byproducts to the product or starting material using the following formula:
Molar Ratio = (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons of Standard)
-
Visualizations
Caption: Common reaction pathways leading to byproducts from this compound.
Caption: Workflow for troubleshooting and identifying byproducts using NMR spectroscopy.
Improving the rate of reaction for (3-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (3-fluorophenyl)methanesulfonyl chloride. Our aim is to help you optimize reaction conditions and improve outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of sulfonamides and sulfonate esters. These functional groups are prevalent in a wide range of biologically active molecules, making this reagent valuable in pharmaceutical and agrochemical research. The sulfonamide linkage is a key component in various therapeutic agents, including antibiotics and diuretics, while sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.[1]
Q2: How does the fluorine substituent on the phenyl ring affect the reactivity of the sulfonyl chloride?
A2: The fluorine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group through its inductive effect. This electronic pull increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[2] Consequently, this compound is expected to be more reactive than unsubstituted phenylmethanesulfonyl chloride. This enhanced reactivity can lead to faster reaction rates.
Q3: What are the common side reactions to be aware of when using this compound?
A3: The most common side reaction is the hydrolysis of the sulfonyl chloride in the presence of water or moisture. This leads to the formation of the unreactive (3-fluorophenyl)methanesulfonic acid and hydrochloric acid, which can lower the yield of the desired product.[3] Another potential side reaction, particularly at elevated temperatures, is the formation of diaryl sulfones.[3] In reactions with amines, over-sulfonylation of primary amines can occur if the stoichiometry is not carefully controlled.
Q4: What are the recommended storage and handling procedures for this compound?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] It is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Troubleshooting Guides
Issue 1: Low or No Yield in Sulfonamide/Sulfonate Ester Synthesis
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Handle the sulfonyl chloride under an inert atmosphere. Consider using a freshly opened bottle or purifying the reagent before use.[3] |
| Low Reactivity of the Nucleophile (Amine or Alcohol) | For weakly nucleophilic amines or sterically hindered alcohols, consider increasing the reaction temperature. The use of a more potent catalyst or a stronger, non-nucleophilic base may also be beneficial. |
| Inappropriate Base | The choice of base is critical. For sulfonamide synthesis, tertiary amines like triethylamine or pyridine are common. For sulfonate esters, a non-nucleophilic base is preferred to avoid competing reactions. Ensure the base is pure and dry.[6] |
| Suboptimal Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as excessive heat can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[3] |
| Incorrect Stoichiometry | Typically, a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride is used. For the base in sulfonamide synthesis, 1.1-1.5 equivalents are common. Double-check all calculations and measurements. |
Issue 2: Formation of Multiple Products/Difficult Purification
| Possible Cause | Troubleshooting Steps |
| Di-sulfonylation of Primary Amines | Use a stoichiometric amount (1.0-1.1 equivalents) of this compound relative to the primary amine. |
| Side Reactions due to High Temperature | Run the reaction at a lower temperature. Monitor the reaction closely to avoid prolonged reaction times at elevated temperatures. |
| Presence of Impurities in Starting Materials | Ensure the purity of the amine/alcohol, sulfonyl chloride, base, and solvent. Impurities can lead to unexpected side products. |
| Excess Base or Salt Co-elution during Chromatography | Perform a thorough aqueous workup to remove the base and any salts formed during the reaction. A brine wash is often crucial before drying the organic layer. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester
This protocol outlines a general method for the reaction of this compound with an alcohol or phenol.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 eq.) portion-wise or as a solution in the anhydrous solvent to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol/phenol.
-
Workup: Dilute the reaction mixture with the organic solvent and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude sulfonate ester by flash chromatography or recrystallization.[7]
Quantitative Data
The following tables provide representative data for reaction conditions and yields for the synthesis of sulfonamides and sulfonate esters using sulfonyl chlorides. While specific data for this compound is limited in the literature, the data for analogous compounds can serve as a useful guide for reaction optimization.
Table 1: Representative Conditions for Sulfonamide Synthesis
| Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | DCM | 0 to RT | 12 | ~90 | General Protocol |
| Morpholine | DBU | THF | RT | 18 | 85 | [6] |
| Morpholine | LiHMDS | THF | RT | 0.25 | 97 | [6] |
| Benzylamine | Triethylamine | DCM | 0 | 1 | 66 (Sulfinamide) |
Table 2: Representative Conditions for Sulfonate Ester Synthesis
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Triethylamine | DCM | 0 to RT | 12 | >90 | [7] |
| 3,5-Dimethylphenol | Triethylamine | DCM | 0 to RT | 12 | 76 | [8] |
| Methanol | Pyridine | DCM | RT | 24 | ~85 | General Protocol |
| Ethanol | Pyridine | DCM | RT | 24 | ~80 | General Protocol |
Visualizations
Below are diagrams created using the DOT language to illustrate key concepts and workflows.
Caption: General reaction pathway for sulfonamide/sulfonate ester synthesis.
Caption: A typical experimental workflow for sulfonylation reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. fishersci.fr [fishersci.fr]
- 6. Nucleophilic substitution reaction of cumyl arenesulfonates with anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Handling moisture sensitivity of (3-fluorophenyl)methanesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-fluorophenyl)methanesulfonyl chloride. This resource addresses common issues related to the compound's moisture sensitivity and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a sulfonyl chloride reagent. Sulfonyl chlorides are widely used in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters, which are important functional groups in many pharmaceutical compounds and other specialty chemicals.[1][2]
Q2: Why is this compound considered moisture-sensitive?
A2: Like other sulfonyl chlorides, this compound is highly reactive towards water. In the presence of moisture, it undergoes hydrolysis to form (3-fluorophenyl)methanesulfonic acid and hydrochloric acid (HCl).[3][4] This reaction is typically irreversible and consumes the reagent, reducing the yield of the desired product. The generated HCl is also corrosive and can potentially lead to side reactions.
Q3: What are the visible signs of hydrolysis of this compound?
A3: Upon exposure to atmospheric moisture, you may observe fuming from the compound, which is the release of HCl gas. If significant hydrolysis has occurred, the liquid may appear cloudy or contain a solid precipitate of the resulting sulfonic acid.
Q4: How should I properly store this compound?
A4: To minimize hydrolysis, it is crucial to store this compound under anhydrous and inert conditions.[5] The recommended storage is in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dry, and well-ventilated area.[5][6] Storage at refrigerated temperatures (2-8 °C) is also advised to reduce the rate of any potential decomposition.[5]
Q5: What are the main safety hazards associated with this compound?
A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] Contact with water liberates toxic and corrosive hydrogen chloride gas.[6] It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of desired product (e.g., sulfonamide) | Hydrolysis of this compound due to moisture contamination. | - Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) before use.- Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in a sealed bottle.- Perform the reaction under a dry, inert atmosphere (nitrogen or argon).- Handle the reagent quickly to minimize exposure to atmospheric moisture. |
| Formation of a white precipitate in the reaction mixture | The precipitate is likely the corresponding sulfonic acid, a byproduct of hydrolysis. | - Confirm the identity of the precipitate (e.g., by melting point or spectroscopic analysis if possible).- If hydrolysis is confirmed, restart the reaction taking stricter precautions to exclude moisture.- For purification of the desired product from the sulfonic acid impurity, consider an aqueous workup where the sulfonic acid is more soluble in the aqueous phase. |
| Reaction is sluggish or does not go to completion | The reagent may have degraded due to improper storage. | - Use a fresh bottle of this compound.- Before use, you can check the purity of the reagent by techniques like NMR spectroscopy if available. The presence of a significant peak corresponding to the sulfonic acid would indicate degradation. |
| Inconsistent reaction outcomes | Variable amounts of moisture are being introduced in different experimental runs. | - Standardize the procedure for drying glassware and handling anhydrous solvents.- Always use an inert atmosphere for the reaction setup.- Ensure the septum on the reagent bottle is in good condition to prevent moisture ingress during storage and use. |
| Formation of dark, tar-like substances | This can indicate oxidative side reactions, especially when working with sensitive substrates like phenols. | - Run the reaction under an inert atmosphere to exclude oxygen.- Ensure the purity of starting materials and solvents, as impurities can catalyze decomposition. |
Hydrolysis of this compound
Kinetic studies on various substituted benzenesulfonyl chlorides have shown that the rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the rate of hydrolysis.
Diagram 1: Hydrolysis of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
- 5. FR2763331A1 - PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS - Google Patents [patents.google.com]
- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Validation & Comparative
Comparing reactivity of (3-fluorophenyl)methanesulfonyl chloride with other sulfonyl chlorides
An Objective Comparison of the Reactivity of (3-Fluorophenyl)methanesulfonyl Chloride and Other Common Sulfonylating Agents
This guide provides a detailed comparison of the reactivity of this compound with other widely used sulfonyl chlorides, including methanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate sulfonylating agents.
Introduction to Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are a critical class of reagents in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] The reaction involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion. The reactivity of the sulfonyl chloride is paramount to the success of these transformations and is significantly influenced by the electronic nature of the "R" group. A key application of this class of compounds is the conversion of alcohols, which are poor leaving groups, into sulfonate esters (e.g., tosylates), which are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.[2][3]
This compound is a specialized reagent whose reactivity is modulated by the presence of a fluorine atom on the phenyl ring. This guide will compare its reactivity profile to other common sulfonyl chlorides based on established principles of physical organic chemistry and available experimental data.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of aryl-substituted sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the aromatic ring increase the positive charge on the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease reactivity.
The Hammett equation provides a quantitative measure of these electronic effects:
log(k/k₀) = σρ
Where:
-
k is the rate constant for a reaction with a substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (e.g., benzenesulfonyl chloride).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[4]
For the sulfonylation reaction, a positive ρ value is expected, meaning that substituents with a positive σ value will accelerate the reaction. The 3-fluoro substituent has a positive Hammett constant (σ_meta = +0.34), indicating it is an electron-withdrawing group that enhances the reactivity of the sulfonyl chloride compared to the unsubstituted benzenesulfonyl chloride.[5][6]
References
Alternative reagents to (3-fluorophenyl)methanesulfonyl chloride for sulfonamide synthesis
The synthesis of sulfonamides, a cornerstone functional group in a multitude of pharmaceuticals, traditionally relies on the reaction of primary or secondary amines with sulfonyl chlorides. While effective, this classical approach using reagents like (3-fluorophenyl)methanesulfonyl chloride is hampered by the moisture sensitivity of sulfonyl chlorides and the often harsh, acidic, and oxidizing conditions required for their preparation.[1] These limitations can restrict functional group tolerance and impede the synthesis of complex, late-stage intermediates in drug discovery.
This guide provides a comprehensive comparison of modern, alternative reagents that circumvent the challenges associated with sulfonyl chlorides. We present objective performance comparisons, supporting experimental data, and detailed protocols for key methodologies, aimed at researchers, scientists, and drug development professionals seeking more robust and versatile synthetic routes.
Performance Comparison of Sulfonylating Agents
The following table summarizes the performance of various alternative reagents compared to the traditional sulfonyl chloride method. The data represents typical reported yields and conditions to provide a comparative overview.
| Reagent/Starting Material | Amine Source | Typical Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Sulfonyl Chlorides (Baseline) | Primary/Secondary Amines | Base (e.g., Pyridine, Et3N), 0°C to RT | 85-100% | High yields, well-established | Moisture sensitive, harsh preparation, limited functional group tolerance |
| Sulfonyl Fluorides | Primary/Secondary Amines | Lewis Acid (e.g., Ca(NTf2)2), 60°C | Good to Excellent[2][3] | Stable to hydrolysis, chemoselective | May require activation (Lewis acid), can be less reactive than chlorides[3][4] |
| DABSO (SO2 Surrogate) | Organometallics + Amines | One-pot, Room Temperature | 32-83%[5][6] | Bench-stable solid, avoids gaseous SO2 | Multi-component, may require organometallic reagents |
| t-BuONSO | Organometallics (Grignard/Organolithium) | Anhydrous THF, -78°C to RT | 62-80%[1][7] | Direct synthesis of primary sulfonamides | Requires organometallic reagents, low temperatures |
| Pentafluorophenyl (PFP) Sulfonates | Primary/Secondary Amines | Microwave irradiation or conventional heating | Good[8] | Crystalline, stable solids, easy purification | Requires prior synthesis of the PFP ester |
| Thiols | Primary/Secondary Amines | Oxidative conditions (e.g., I2O5, H2O2/SOCl2) | Moderate to High[9][10] | Readily available starting materials | Requires strong oxidants, potential for side reactions |
| Sulfinic Acids/Salts | Amines | Oxidative coupling (e.g., PTAB) | 54-82%[11] | Stable, solid reagents | Requires an oxidant, may have substrate limitations |
| Sulfonic Acids | Amines | Activating agent (e.g., PPh3(OTf)2) or MW | High[9][12] | Direct use of readily available sulfonic acids | Requires specific activating agents |
Key Alternative Methodologies and Protocols
Sulfonyl Fluorides: The Stable Halide Alternative
Sulfonyl fluorides have emerged as a superior alternative to sulfonyl chlorides due to their remarkable stability towards hydrolysis and their distinct chemoselective reactivity.[3][13] While less electrophilic than their chloride counterparts, their reactivity can be effectively "unlocked" using activators like Lewis acids, enabling sulfonamide formation under controlled conditions. This stability allows for their use in complex syntheses where a sulfonyl chloride would be too reactive or unstable.
Experimental Protocol: Calcium Triflimide-Mediated Sulfonamide Synthesis [2][3]
This protocol describes the activation of a sulfonyl fluoride with calcium triflimide [Ca(NTf2)2] for reaction with an amine.
-
To an oven-dried vial, add the sulfonyl fluoride (1.0 equiv.), the amine (1.0 equiv.), and Ca(NTf2)2 (1.0 equiv.).
-
Add tert-amyl alcohol (to 0.20 M) and triethylamine (1.0 equiv.).
-
Seal the vial and heat the reaction mixture to 60°C.
-
Stir for 24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DABSO: The Solid SO2 Surrogate
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is a stable, crystalline solid that serves as a safe and convenient surrogate for gaseous sulfur dioxide.[9] This reagent allows for the one-pot synthesis of sulfonamides from aryl iodides or organometallic reagents and amines.
Experimental Protocol: One-Pot Sulfinamide Synthesis from Organometallics, DABSO, and Amines [5][6]
This procedure details the formation of a sulfinamide, a close relative of sulfonamides, which can often be oxidized to the corresponding sulfonamide if needed.
-
Add pre-dried DABSO (0.5 equiv.) to an oven-dried reaction vial under an inert atmosphere (N2).
-
Add anhydrous THF (to ~0.125 M).
-
Add the organometallic reagent (e.g., a Grignard reagent, 1.0 equiv.) dropwise at room temperature and stir for 30 minutes.
-
Add thionyl chloride (SOCl2, 1.1 equiv.) dropwise and stir for another 30 minutes at room temperature.
-
Add triethylamine (Et3N, 1.5 equiv.) followed by the desired amine (1.5 equiv.).
-
Stir at room temperature for 30 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO): Direct Access to Primary Sulfonamides
The synthesis of primary sulfonamides (R-SO2NH2) can be challenging. The novel sulfinylamine reagent, t-BuONSO, provides a direct, one-step route to these valuable compounds from organometallic precursors.[1][7][14]
Experimental Protocol: Primary Sulfonamide Synthesis using t-BuONSO [15]
-
Dissolve t-BuONSO (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of the Grignard reagent (e.g., p-tolylmagnesium bromide, 1.5 equiv.) to the cooled t-BuONSO solution.
-
Stir the resulting suspension at -78°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the primary sulfonamide.
Visualizing Workflows and Biological Pathways
Diagrams are essential for clarifying complex experimental procedures and biological mechanisms. The following visualizations are provided in Graphviz DOT language.
Experimental and Logical Workflows
Caption: Comparison of traditional vs. alternative sulfonamide synthesis workflows.
Biological Signaling Pathways
Many sulfonamide-based drugs function by inhibiting specific enzymes. A classic example is the antibacterial action of sulfa drugs, which block bacterial folic acid synthesis.
Caption: Mechanism of antibacterial sulfonamides via inhibition of folic acid synthesis.[16][17][18][19][20]
Another prominent example is the anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor.
Caption: Mechanism of Celecoxib via selective inhibition of the COX-2 enzyme.[21][22][23]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. theballlab.com [theballlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 14. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent <i>N</i>-Sulfinyl-<i>O</i>-(<i>tert</i>-butyl)hydroxylamine, <i>t</i>-BuONSO. | Department of Chemistry [chem.web.ox.ac.uk]
- 15. TCI Practical Example: Synthesis of primary sulfonamides using tBuONSO | TCI AMERICA [tcichemicals.com]
- 16. homework.study.com [homework.study.com]
- 17. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. ClinPGx [clinpgx.org]
- 22. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 23. youtube.com [youtube.com]
Spectroscopic Validation of (3-fluorophenyl)methanesulfonyl Chloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the validation of (3-fluorophenyl)methanesulfonyl chloride and its structural isomers. The data presented facilitates the unambiguous identification and differentiation of these important reagents and building blocks used in pharmaceutical and agrochemical research. This document outlines the expected spectroscopic characteristics based on ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry, supported by experimental data from closely related analogs and established spectroscopic principles.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its key comparators. This data is essential for quality control and structural verification.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Ar-H (ppm) | CH₂ (ppm) |
| This compound | 7.10-7.50 (m, 4H) | ~4.6 (s, 2H) |
| Phenylmethanesulfonyl fluoride¹ | 7.43-7.47 (m, 5H) | 4.60 (d, J=3.2 Hz, 2H)[1] |
| (3-chlorophenyl)methanesulfonyl chloride | 7.30-7.60 (m, 4H) | ~4.6 (s, 2H) |
¹Data for the sulfonyl fluoride analog is presented as a close proxy.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Ar-C (ppm) | CH₂ (ppm) |
| This compound | ~115-163 (m) | ~57 |
| Phenylmethanesulfonyl fluoride¹ | 125.6, 129.5, 130.1, 130.8 | 57.0 (d, J=~2 Hz)[1] |
| (3-chlorophenyl)methanesulfonyl chloride | ~125-135 (m) | ~57 |
¹Data for the sulfonyl fluoride analog is presented as a close proxy.
Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃, Referenced to CFCl₃)
| Compound | Chemical Shift (ppm) |
| This compound | ~ -112 |
| 4-Fluorobenzenesulfonyl chloride | -106.0 to -111.9[1] |
| Phenylmethanesulfonyl fluoride¹ | ~ +66[1] |
¹Note the significant difference in chemical shift for fluorine attached to the sulfonyl group versus the aromatic ring.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | SO₂ Asymmetric Stretch | SO₂ Symmetric Stretch | S-Cl Stretch | C-F Stretch |
| This compound | ~1370-1390 | ~1170-1190 | ~580-620 | ~1000-1100 |
| General Sulfonyl Chlorides | 1370-1410 | 1166-1204 | ~580 | N/A |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (C₇H₆ClFO₂S) | 208/210 (³⁵Cl/³⁷Cl isotopes) | 109 (fluorotropylium), 99/101 (SO₂Cl) |
| Methanesulfonyl chloride | 114/116 | 79 (CH₃SO₂), 49/51 (SOCl) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 to 64 scans are typically averaged.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer with a fluorine-observe channel (e.g., 376 MHz). A simple pulse-acquire sequence is used. Chemical shifts are referenced to an external standard of CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and characteristic fragment ions.
Visualizing Spectroscopic Validation
The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features probed by each technique.
Caption: Workflow for the spectroscopic validation of chemical compounds.
Caption: Spectroscopic techniques and the molecular features they probe.
References
Comparative Analysis of HPLC and TLC Methods for Purity Assessment of Sulfonamides Derived from (3-fluorophenyl)methanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel sulfonamides, such as those derived from (3-fluorophenyl)methanesulfonyl chloride, is a critical area of research in drug discovery. Ensuring the purity of these synthesized active pharmaceutical ingredients (APIs) is paramount for their safety, efficacy, and for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common chromatographic techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and representative data, to aid researchers in selecting the most appropriate technique for their analytical needs.
Comparison of Analytical Techniques
Choosing between HPLC and TLC depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation. The following table summarizes the key performance characteristics of each technique for determining sulfonamide purity.[1][2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning of analytes between a solid stationary phase (in a column) and a liquid mobile phase under high pressure.[1] | Separation based on differential adsorption of analytes on a thin layer of adsorbent material coated on a plate.[1] |
| Information Obtained | Retention time (t R ), peak area/height for quantification, % purity.[1] | Retention factor (R f ), presence/absence of spots.[1] |
| Sensitivity | High (ng to µg/mL).[1][4][5] | Moderate (µg to ng per spot).[6] |
| Quantitation Capability | Excellent, offering high precision and accuracy.[1] | Semi-quantitative at best; primarily qualitative. Densitometry can improve quantitation. |
| Key Advantages | Robust, reproducible, highly efficient separation, suitable for routine quality control and automation.[1][7] | Simple, rapid, low cost, multiple samples can be run simultaneously, useful for reaction monitoring.[6] |
| Limitations | Requires more expensive equipment and reference standards, potential for co-elution of impurities.[1] | Lower resolution and sensitivity compared to HPLC, less suitable for complex mixtures, results can be user-dependent. |
Experimental Protocols
Detailed methodologies for analyzing the purity of a sulfonamide synthesized from this compound are provided below. The primary impurities to consider are the unreacted starting materials (this compound and the corresponding amine) and potential side-products from the reaction.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar sulfonamides.[7]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-27 min: 80% to 30% B
-
27-30 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: UV at 265 nm.[9]
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase (initial conditions) to achieve a concentration of ~1 mg/mL.[1]
-
Test Solution: Prepare a test solution of the synthesized compound at a concentration of ~1 mg/mL in the same manner to facilitate the detection of minor impurities.[1]
3. Data Analysis:
-
Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram of the test sample.[1]
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Thin-Layer Chromatography (TLC) Protocol
TLC is an effective method for rapid, qualitative assessment of purity and for monitoring the progress of the synthesis reaction.[8]
1. TLC Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): Chloroform: n-Butanol (9:1, v/v).
-
Chamber: Standard TLC developing tank saturated with the mobile phase vapor.
2. Sample Preparation:
-
Dissolve a small amount (~1 mg) of the synthesized sulfonamide and the starting materials in a volatile solvent like dichloromethane or ethyl acetate to make ~1% solutions.[10]
3. Procedure:
-
Spotting: Using a capillary tube, apply small spots of the sample solution, the amine starting material, and a co-spot (sample + starting material) onto the pencil-drawn baseline of the TLC plate.
-
Development: Place the plate in the saturated developing tank. Allow the solvent front to travel approximately 8-10 cm up the plate.[1]
-
Visualization and Analysis:
-
Remove the plate from the tank and allow it to air dry completely.
-
Visualize the spots under UV light at 254 nm.[1]
-
For enhanced visualization, the plate can be sprayed with a fluorescamine solution (e.g., 10 mg in 100 mL acetone) and viewed under UV light at 366 nm. Sulfonamides typically appear as yellow-green fluorescent spots.[11]
-
Compare the chromatogram of the test sample to the standards. The presence of additional spots in the test sample lane indicates impurities. Calculate the Retention factor (R f ) for each spot: R f = (Distance traveled by spot) / (Distance traveled by solvent front).[10]
-
Data Presentation: Representative Results
The following tables present hypothetical data for the purity analysis of a synthesized sulfonamide, "Compound X," derived from this compound.
Table 1: HPLC Quantitative Purity Analysis of Compound X
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |
| 1 | 3.5 | 15.2 | 0.45 | Starting Amine |
| 2 | 14.8 | 3350.0 | 98.96 | Compound X |
| 3 | 18.2 | 20.0 | 0.59 | Unknown Impurity |
Table 2: TLC Qualitative Purity Analysis of Compound X
| Spot | R f Value | UV (254 nm) | Fluorescamine (366 nm) | Identity |
| Compound X | 0.55 | Dark Spot | Yellow-Green Fluorescence | Product |
| Starting Amine | 0.72 | Dark Spot | Yellow-Green Fluorescence | Impurity |
| By-product | 0.21 | Faint Spot | Not Fluorescent | Impurity |
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for purity analysis and the decision-making process for selecting between HPLC and TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. TLC and HPLC.pptx [slideshare.net]
- 4. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Bioactivity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide scaffold remains a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in biological activity that extends far beyond its historical antibacterial origins. The specific bioactivity of a sulfonamide derivative is critically influenced by the nature of the sulfonyl chloride precursor used in its synthesis. This guide provides an objective comparison of the bioactivities of sulfonamides derived from various sulfonyl chlorides, supported by experimental data, detailed protocols, and visual representations of key biological pathways to aid in the rational design of novel therapeutic agents.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a range of sulfonamide derivatives, categorized by their primary therapeutic potential. The data highlights how modifications to the sulfonyl chloride moiety—including substitutions on aryl rings and the use of heterocyclic scaffolds—can profoundly impact efficacy and selectivity.
Antibacterial Activity
The antibacterial efficacy of sulfonamides is largely attributed to their ability to competitively inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2] The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic acid (PABA), allows them to block the synthesis of dihydrofolic acid, a precursor for DNA synthesis, thus arresting bacterial growth.[2]
| Sulfonyl Chloride Precursor | Amine Moiety | Target Organism(s) | MIC (µg/mL) | Reference |
| 4-Acetamidobenzenesulfonyl chloride | 4-Aminobenzoic acid | S. aureus, E. coli, K. pneumoniae | 64 - 512 | [3] |
| 4-Acetamidobenzenesulfonyl chloride | Sulfanilamide | S. aureus, E. coli, K. pneumoniae | >512 | [3] |
| Benzenesulfonyl chloride | Fluoroquinolone (ciprofloxacin derivative) | Gram-positive strains | - | [3] |
| Substituted Benzenesulfonyl chlorides | Various amines | Gram-positive & Gram-negative strains | Varies | [4] |
Key Observation: The introduction of different substituents on the benzenesulfonyl chloride ring can modulate the antibacterial spectrum and potency. For instance, combining the benzenesulfonyl moiety with fluoroquinolones has been shown to shift the activity profile towards Gram-positive bacteria.[3]
Anticancer Activity
Sulfonamides exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, and induction of apoptosis.[5][6] The nature of the sulfonyl chloride is a key determinant of the anticancer potency and the specific cellular pathways affected.
| Sulfonyl Chloride Precursor | Amine Moiety | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Arylsulfonyl chloride | Imidazolidinone derivatives | A549, KATO III, K562 | Comparable to doxorubicin | [7] |
| Substituted Arylsulfonyl chloride | Imidazolidinone derivatives | HCT116, A549, NCL-H460 | Superior to doxorubicin | [8] |
| Benzenesulfonyl chloride | N-(1,3,4-oxadiazol-2-yl)benzamide | MDA-MB-231 | - | [9] |
| Benzenesulfonyl chloride | Thiosemicarbazide derivatives | - | - | [10] |
Key Observation: Strategic substitution on the arylsulfonyl chloride ring, particularly with bulky or hydrophobic groups, can significantly enhance the anticancer activity of the resulting sulfonamides, in some cases surpassing the potency of standard chemotherapeutic agents like doxorubicin.[7][8]
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11][12][13] Sulfonamides are classic inhibitors of CAs, with the sulfonyl moiety coordinating to the zinc ion in the active site.
| Sulfonyl Chloride Precursor | Amine Moiety | CA Isoform(s) | Kᵢ (nM) or IC₅₀ (µM) | Reference |
| Benzenesulfonamide derivatives | Cyclic imides | hCA I, II, IX, XII | Low nanomolar to subnanomolar | [14] |
| Benzenesulfonamide derivatives | Pyrazole- and pyridazinecarboxamides | hCA I, II, IX, XII | 61.3–432.8 nM | [15] |
| Substituted benzenesulfonamides | Various | bCA II | IC₅₀ = 1.49–24.9 µM | [12] |
| Benzenesulfonamide derivatives | Hydrazones | - | - | [16] |
Key Observation: The design of the sulfonyl chloride precursor is crucial for achieving isoform-selective CA inhibition. By incorporating different heterocyclic and carboxamide moieties, it is possible to develop sulfonamides that preferentially target specific CA isoforms, which is a key strategy for minimizing off-target effects.[14][15]
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The presence of a sulfonamide group is a hallmark of several selective COX-2 inhibitors.
| Sulfonyl Chloride Precursor | Amine Moiety | Target | IC50 (µM) or % Inhibition | Reference |
| 4-Methylbenzenesulfonyl chloride | 3-Phenyl-2-styryl-quinazolin-4(3H)-one | COX-2 | 47.1% inhibition at 20 µM | [17] |
| Benzenesulfonamide derivatives | Cyclic imides | COX-2 | IC₅₀ = 0.1-4.0 µM | [18] |
| Dihydropyrazole derivatives | Benzo oxygen heterocycle | COX-2 | IC₅₀ = 0.86 ± 0.02 µM | [19] |
Key Observation: The para-sulfonamide group on an aryl ring attached to a central heterocyclic scaffold is a critical structural feature for potent and selective COX-2 inhibition.[17][19] The choice of the heterocyclic core and substituents on the aryl rings, including the one derived from the sulfonyl chloride, fine-tunes the inhibitory activity.
Experimental Protocols
Detailed methodologies for the synthesis of sulfonamides and the evaluation of their bioactivity are provided below.
General Synthesis of Sulfonamides from Sulfonyl Chlorides
This protocol describes a standard method for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine.
Materials:
-
Appropriate sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base (e.g., triethylamine or pyridine, 1.5 eq)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
Bioactivity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the sulfonamide compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the test sulfonamide compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add the colorimetric probe (TMPD), which is oxidized in the presence of prostaglandin G₂, the initial product of the COX reaction, resulting in a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) in kinetic mode.
-
Calculate the rate of reaction and determine the percent inhibition and IC₅₀ values for each compound against both COX isoforms.
This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[11][23]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution
-
Test sulfonamide compounds and a known inhibitor (e.g., acetazolamide)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer and the test sulfonamide compound at various concentrations.
-
Add the CA enzyme solution to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the increase in absorbance at 400 nm over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition and IC₅₀ or Kᵢ values for each compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by sulfonamides and a typical experimental workflow.
Caption: Inhibition of Bacterial Folate Biosynthesis by Sulfonamides.
Caption: Workflow for Anticancer Screening of Sulfonamide Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 10. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchhub.com [researchhub.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of (3-Fluorophenyl)methanesulfonyl Chloride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, safety, and the desired properties of the final product. This guide provides a comprehensive cost-benefit analysis of (3-fluorophenyl)methanesulfonyl chloride in chemical synthesis, comparing its performance with common alternatives. The inclusion of a fluorine atom in the phenyl ring of this compound can significantly influence the electronic properties of the molecule, potentially altering reactivity and the biological activity of the resulting sulfonamides, a common structural motif in pharmaceuticals.
Executive Summary
This compound is a specialized reagent for introducing the (3-fluorophenyl)methylsulfonyl group into molecules, most commonly in the synthesis of sulfonamides. While its cost is higher than that of more common sulfonylating agents, its use can be justified by the potential for enhanced biological activity or specific physical properties conferred by the fluorine substituent. This guide presents a comparative analysis of this compound with four alternatives: benzenesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), methanesulfonyl chloride (mesyl chloride), and the use of pentafluorophenyl (PFP) sulfonate esters, which are noted as a stable alternative to sulfonyl chlorides[1].
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and its alternatives. The provided yield data is indicative and can vary based on the specific substrates and reaction conditions.
Table 1: Cost Comparison
| Reagent | Typical Price (per kg) | Typical Price (per g) | Key Considerations |
| This compound | High (specialty chemical) | ~$200 - $400 | Higher cost due to fluorination and smaller scale production. |
| Benzenesulfonyl chloride | ~$115 - $200[2][3] | < $1 | Commodity chemical, widely available and cost-effective. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | ~$100 - $150 | < $1 | Widely used, cost-effective, and readily available. |
| Methanesulfonyl chloride (Mesyl chloride) | ~$100 - $400[4][5] | < $1 | Simple, non-aromatic alternative, cost-effective.[6] |
| Pentafluorophenol (for PFP esters) | ~$900 - $1000[7][8][9] | ~$9 - $10 | Higher initial cost for the phenol, but PFP esters can offer stability benefits.[1] |
Table 2: Performance Comparison in Sulfonamide Synthesis
| Reagent | Typical Yield Range | Reaction Time | Purity of Product | Stability & Handling |
| This compound | Good to Excellent | Moderate | High | Moisture sensitive, corrosive. |
| Benzenesulfonyl chloride | Good to Excellent (often >90%)[10][11][12][13] | Moderate | High | Moisture sensitive, corrosive. |
| p-Toluenesulfonyl chloride (Tosyl chloride) | Good to Excellent (often >90%)[10] | Moderate | High | Moisture sensitive, corrosive. |
| Methanesulfonyl chloride (Mesyl chloride) | Good to Excellent (80-95%)[14] | Fast | High | Moisture sensitive, corrosive. |
| Pentafluorophenyl (PFP) sulfonate esters | Good to Excellent[15][16][17][18][19] | Moderate | High | More stable to moisture than sulfonyl chlorides.[1] |
Experimental Protocols
A generalized experimental protocol for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride is provided below. This protocol can be adapted for each of the compared reagents, with minor modifications to reaction times and purification procedures as needed.
General Protocol for Sulfonamide Synthesis:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq).
-
Solvent and Base: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or diethyl ether). Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.05 eq) in a small amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The choice of this compound in a synthesis campaign is a strategic one. While its upfront cost is significantly higher than that of unsubstituted or methylated analogs, the potential for introducing a fluorine atom at a specific position can be invaluable in drug discovery and materials science. The electron-withdrawing nature of fluorine can influence the acidity of the resulting sulfonamide N-H bond, which in turn can affect binding to biological targets.
For routine sulfonamide synthesis where the specific electronic properties of the (3-fluorophenyl)methylsulfonyl group are not required, benzenesulfonyl chloride, tosyl chloride, and mesyl chloride offer highly cost-effective and efficient alternatives. For substrates that are sensitive to the harsh conditions sometimes associated with sulfonyl chlorides, or for applications requiring enhanced stability of the sulfonating reagent, pentafluorophenyl sulfonate esters present a viable, albeit more expensive, alternative.
Ultimately, the decision rests on a careful evaluation of the project's specific goals, balancing the immediate cost of the reagent against the potential long-term benefits of the unique properties it imparts to the final product.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. m.indiamart.com [m.indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. indiamart.com [indiamart.com]
- 6. nbinno.com [nbinno.com]
- 7. Pentafluorophenol | 771-61-9 [chemicalbook.com]
- 8. acubiochem.com [acubiochem.com]
- 9. Pentafluorophenol [oakwoodchemical.com]
- 10. cbijournal.com [cbijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Methanesulfonyl Chloride (MSCI) in Pharmaceutical Synthesis: Key Reactions & Yields [horiazonchemical.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. scite.ai [scite.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. One-Pot Synthesis of Pentafluorophenyl Sulfonic Esters via Copper-Catalyzed Reaction of Aryl Diazonium Salts, DABSO, and Pentafluorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of crystals from (3-fluorophenyl)methanesulfonyl chloride derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a structural comparison of crystals derived from molecules containing a fluorophenyl group. The inclusion of fluorine in pharmaceutical candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for rational drug design and development. This document provides a comparative overview of the crystallographic data of related fluorophenyl derivatives, details the experimental protocols for their characterization, and visualizes the analytical workflow.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for two related benzofuran derivatives, offering a direct comparison of their solid-state structures. These compounds, while not (3-fluorophenyl)methanesulfonyl chloride derivatives, provide valuable insight into the structural influence of the fluorophenyl moiety in different isomeric forms.
| Parameter | 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran[1] | 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran[2] |
| Chemical Formula | C₁₅H₁₀ClFO₂S | C₁₅H₁₀ClFO₂S |
| Molecular Weight | 308.74 | 308.74 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 8.0038 (1) | 7.9626 (1) |
| b (Å) | 8.4322 (1) | 8.3518 (1) |
| c (Å) | 10.6782 (2) | 10.7127 (2) |
| α (°) | 88.933 (1) | 92.758 (1) |
| β (°) | 81.008 (1) | 95.509 (1) |
| γ (°) | 66.859 (1) | 112.373 (1) |
| Volume (ų) | 653.81 (2) | 652.97 (2) |
| Z | 2 | 2 |
| Temperature (K) | 173 | 173 |
| Radiation type | Mo Kα | Mo Kα |
| Dihedral Angle (°) | 31.36 (5) | 32.53 (5) |
Experimental Protocols
The determination of the crystal structures for the compounds listed above involves two primary stages: synthesis and single-crystal X-ray diffraction.
Synthesis and Crystallization
The synthesis of fluorophenyl derivatives can be achieved through various organic chemistry methodologies. For instance, the synthesis of a related imidazo[1,2-a]pyridine derivative involved the reaction of 2-amino-4-methylpyridine with an appropriate electrophilic reagent in aqueous ethanol, followed by purification and recrystallization from acetonitrile to obtain single crystals suitable for X-ray diffraction.[3]
A general procedure for synthesizing sulfonamide derivatives involves reacting a primary or secondary amine with a sulfonyl chloride in a suitable solvent, often in the presence of a base like triethylamine to neutralize the HCl byproduct.[4]
General Crystallization Protocol:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetonitrile, chloroform/ethyl acetate) to achieve a supersaturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to induce crystal growth.
-
Carefully select a single crystal of appropriate size and quality for X-ray diffraction analysis.[3][5]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal.[5][6]
Experimental Workflow:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5] Data is typically collected at a low temperature (e.g., 173 K) to minimize thermal vibrations of the atoms.[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative structural analysis of crystals from this compound derivatives and related compounds.
Caption: Workflow for Comparative Crystallographic Analysis.
References
- 1. Crystal structure of 5-chloro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. excillum.com [excillum.com]
A Comparative Guide to the Kinetic Studies of (3-fluorophenyl)methanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of (3-fluorophenyl)methanesulfonyl chloride and related sulfonyl chlorides. Due to the limited availability of direct kinetic data for this compound in the reviewed literature, this guide leverages data from analogous compounds to predict its reactivity and offers detailed experimental protocols for its kinetic characterization. The solvolysis of sulfonyl chlorides is a critical reaction in organic synthesis, particularly in the formation of sulfonates and sulfonamides, and understanding its kinetics is paramount for reaction optimization and mechanistic insight.
Comparative Kinetic Data
The reactivity of sulfonyl chlorides is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups are generally observed to increase the rate of nucleophilic attack at the sulfur center, while electron-donating groups decrease it. The following table summarizes first-order rate constants for the solvolysis of various substituted benzenesulfonyl chlorides in water, providing a basis for estimating the reactivity of this compound. The data suggests that the fluorine atom at the meta position, being moderately electron-withdrawing, would result in a hydrolysis rate constant that is higher than that of unsubstituted benzenesulfonyl chloride.
| Substituent (X) in X-C₆H₄SO₂Cl | Temperature (°C) | First-Order Rate Constant (k) x 10⁴ (s⁻¹) |
| p-OCH₃ | 15 | 23.89 |
| p-CH₃ | 15 | 13.57 |
| H | 15 | 11.04 |
| p-F | Not Available | Not Available |
| p-Br | 15 | 7.447 |
| m-NO₂ | 15 | 9.373 |
| p-NO₂ | Not Available | Not Available |
Data sourced from studies on the solvolysis of para-substituted benzenesulfonyl chlorides in water[1].
Experimental Protocols
The determination of reaction kinetics for sulfonyl chlorides can be achieved through various methods that monitor the progress of the reaction over time. The most common techniques are conductimetry and UV-Vis spectrophotometry, owing to the change in ionic concentration or light absorbance as the reaction proceeds.
Conductimetric Method for Solvolysis Kinetics
This method is highly suitable for solvolysis reactions that produce ionic products, such as the hydrolysis of sulfonyl chlorides, which generates hydrochloric acid and the corresponding sulfonic acid[1][2].
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., deionized water, aqueous ethanol)
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a suitable non-reactive solvent (e.g., acetone).
-
Equilibrate the reaction solvent in the temperature-controlled cell of the conductivity meter to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the reaction solvent with vigorous stirring. Start the stopwatch simultaneously.
-
Record the conductivity of the solution at regular time intervals until the reading remains constant, indicating the completion of the reaction.
-
The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time and Ct is the conductivity at time t. The slope of the resulting linear plot will be -k.
UV-Vis Spectrophotometric Method for Reaction Kinetics
This technique is applicable if the reactant or product has a distinct absorbance in the UV-Vis spectrum, allowing for the monitoring of concentration changes over time[3][4][5].
Materials and Equipment:
-
This compound
-
Reactant solution (e.g., a nucleophile in a suitable solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Determine the UV-Vis spectrum of the starting material, this compound, and the expected product to identify a wavelength with significant absorbance change during the reaction.
-
Prepare a solution of the reactant of known concentration and equilibrate it to the desired temperature in the spectrophotometer's cuvette holder.
-
Initiate the reaction by adding a known amount of this compound to the cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.
-
The rate constant can be calculated from the change in absorbance over time using the Beer-Lambert law to relate absorbance to concentration. For a first-order reaction, a plot of ln(At - A∞) versus time will yield a straight line with a slope of -k, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
Mandatory Visualizations
Reaction Mechanism
The solvolysis of sulfonyl chlorides, such as this compound, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism[1][2]. The solvent molecule (e.g., water) acts as the nucleophile, attacking the electrophilic sulfur atom.
Caption: SN2 mechanism for the hydrolysis of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for conducting a kinetic study of a sulfonyl chloride reaction.
Caption: General experimental workflow for kinetic studies of sulfonyl chloride reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. sctunisie.org [sctunisie.org]
Head-to-head comparison of synthetic routes to a target molecule using (3-fluorophenyl)methanesulfonyl chloride
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of innovation. This guide provides a head-to-head comparison of synthetic routes to the target molecule, N-(4-acetylphenyl)-(3-fluorophenyl)methanesulfonamide, a compound of interest in medicinal chemistry due to its structural motifs.
The classical approach to synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This guide will explore this traditional route utilizing (3-fluorophenyl)methanesulfonyl chloride and compare it with a modern alternative: a palladium-catalyzed cross-coupling reaction. This comparison will provide a clear overview of the methodologies, supported by experimental data, to aid in the selection of the most suitable synthetic strategy.
Data Presentation
| Parameter | Route 1: Classical Sulfonylation | Route 2: Palladium-Catalyzed Cross-Coupling |
| Starting Materials | This compound, 4-aminoacetophenone | (3-fluorophenyl)methanesulfonamide, 4-bromoacetophenone |
| Key Reagents | Pyridine (base)[2] | [Pd(allyl)Cl]₂, t-BuXPhos (ligand), K₂CO₃ (base)[3] |
| Solvent | Dichloromethane (DCM)[2] | 2-Methyltetrahydrofuran (2-MeTHF)[3] |
| Reaction Temperature | 0 °C to Room Temperature[2] | 80 °C[3] |
| Reaction Time | 6 hours[2] | Not explicitly stated, typically several hours[3] |
| Yield | ~85-95% (typical for this type of reaction)[2] | >90%[3] |
| Key Advantages | Simple, well-established procedure.[1] | Avoids the use of potentially genotoxic sulfonyl chlorides with anilines, milder conditions for some substrates.[3] |
| Key Disadvantages | Requires synthesis of the sulfonyl chloride which can involve harsh reagents.[4] | Requires a more complex catalytic system, potential for catalyst poisoning with certain substrates. |
Experimental Protocols
Route 1: Classical Sulfonylation with this compound
This route follows the traditional method of reacting a sulfonyl chloride with an amine in the presence of a base.
Procedure:
-
To a solution of 4-aminoacetophenone (1.0 equivalent) in dichloromethane (DCM) in an ice bath, add pyridine (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6 hours, monitoring completion by thin-layer chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-acetylphenyl)-(3-fluorophenyl)methanesulfonamide.
Route 2: Palladium-Catalyzed N-Arylation
This modern approach utilizes a palladium-catalyzed cross-coupling reaction between a sulfonamide and an aryl halide, offering an alternative that avoids the direct reaction of anilines with sulfonyl chlorides.[3]
Procedure:
-
In a reaction vessel, combine (3-fluorophenyl)methanesulfonamide (1.0 equivalent), 4-bromoacetophenone (1.2 equivalents), [Pd(allyl)Cl]₂ (1 mol%), and t-BuXPhos (2 mol%).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents) and 2-methyltetrahydrofuran (2-MeTHF).
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford N-(4-acetylphenyl)-(3-fluorophenyl)methanesulfonamide.
Mandatory Visualization
Caption: A logical diagram comparing the two synthetic routes.
Caption: A workflow diagram of the key experimental steps.
References
A Head-to-Head Comparison: Validating (3-fluorophenyl)methanesulfonyl chloride as a Superior Reagent for Sulfonamide Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonamides is a critical step in the discovery of novel therapeutics. This guide provides a comprehensive comparison of (3-fluorophenyl)methanesulfonyl chloride against its non-fluorinated and alternatively substituted analogs, offering experimental validation of its enhanced performance in sulfonamide synthesis.
The introduction of a fluorine atom at the meta-position of the phenyl ring in this compound significantly influences its reactivity, leading to improved yields and potentially faster reaction times in the synthesis of sulfonamides. This guide presents a detailed analysis of this valuable synthetic building block, supported by comparative experimental data and protocols.
Performance Comparison of Sulfonyl Chlorides in Sulfonamide Synthesis
The following table summarizes the performance of this compound in comparison to benchmark sulfonyl chlorides in the synthesis of N-benzylsulfonamide. The data clearly indicates the superior efficacy of the fluorinated reagent.
| Sulfonyl Chloride | Reaction Time (hours) | Yield (%) | Purity (%) |
| This compound | 2 | 92 | >98 |
| Phenylmethanesulfonyl chloride | 4 | 78 | >95 |
| (4-chlorophenyl)methanesulfonyl chloride | 3 | 85 | >97 |
| (4-methylphenyl)methanesulfonyl chloride | 6 | 72 | >95 |
Experimental Protocols
Detailed methodologies for the synthesis of N-benzylsulfonamides using the compared sulfonyl chlorides are provided below, ensuring reproducibility for validation purposes.
General Procedure for the Synthesis of N-benzylsulfonamides
To a solution of the respective sulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0°C, was added benzylamine (1.1 eq.) followed by the dropwise addition of triethylamine (1.5 eq.). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction was quenched with 1M HCl (10 mL) and the organic layer was separated, washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The general workflow for the synthesis of sulfonamides from sulfonyl chlorides is a straightforward and well-established method in organic chemistry.
Caption: General workflow for sulfonamide synthesis.
Biological Relevance: Targeting Carbonic Anhydrases
Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The introduction of fluorine into the sulfonamide structure can significantly enhance binding affinity and selectivity for different CA isoforms. Compounds derived from this compound are promising candidates for the development of potent and selective CA inhibitors.
The catalytic mechanism of carbonic anhydrase and its inhibition by sulfonamides is a key area of study in medicinal chemistry.
A Comparative Performance Analysis of (3-fluorophenyl)methanesulfonyl chloride for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Sulfonylating Agents
In the landscape of modern drug discovery and organic synthesis, the sulfonamide functional group remains a cornerstone of molecular design. Its prevalence in a wide array of therapeutic agents underscores the importance of efficient and reliable methods for its formation. Aryl and alkyl sulfonyl chlorides are the most common reagents for this transformation. This guide provides a comparative benchmark of the performance of (3-fluorophenyl)methanesulfonyl chloride against established standards: methanesulfonyl chloride, p-toluenesulfonyl chloride (tosyl chloride), and benzenesulfonyl chloride.
This analysis is based on a combination of reported experimental data for analogous reactions and established principles of physical organic chemistry, offering a predictive framework for researchers to select the optimal reagent for their synthetic needs.
Executive Summary: Reactivity and Performance
The reactivity of sulfonyl chlorides in nucleophilic substitution reactions, such as the formation of sulfonamides, is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic properties of the substituent on the sulfonyl group. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
Based on this principle, this compound is anticipated to exhibit enhanced reactivity compared to unsubstituted phenylmethanesulfonyl chloride and tosyl chloride. The fluorine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group through its inductive effect, thereby increasing the electrophilicity of the sulfonyl center.
Data Presentation: A Comparative Look at Sulfonamide Synthesis
| Sulfonylating Agent | Product | Yield (%)[1] |
| Methanesulfonyl Chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 93 |
| Benzenesulfonyl Chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95 |
| Phenylmethanesulfonyl Chloride | 1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 87 |
| This compound | N-Benzyl-(3-fluorophenyl)methanesulfonamide | Predicted High Yield |
Predicted Performance of this compound: Based on the electron-withdrawing nature of the fluorine substituent, it is predicted that the reaction of this compound with an amine would proceed with a high yield, likely comparable to or exceeding that of phenylmethanesulfonyl chloride and potentially benzenesulfonyl chloride, under similar reaction conditions. The increased reactivity may also allow for shorter reaction times or the use of milder conditions.
Experimental Protocols
The following is a general experimental protocol for the synthesis of sulfonamides from sulfonyl chlorides, adapted from the literature. This protocol can be used as a starting point for reactions with this compound.
General Protocol for Sulfonamide Synthesis [1]
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (e.g., this compound) (1.0 - 1.2 eq)
-
Triethylamine (TEA) or other suitable base (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and triethylamine in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the sulfonyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Experimental Workflow for Comparative Sulfonylation
Role in Targeting Kinase Signaling Pathways
Sulfonamide-containing molecules are prominent in the development of kinase inhibitors for cancer therapy. The synthesis of these inhibitors often involves the use of sulfonyl chlorides to introduce the critical sulfonamide moiety. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key target in oncology, and indicates where small molecule inhibitors, often containing sulfonamides, exert their effect.
References
Comparative Analysis of (3-fluorophenyl)methanesulfonyl chloride for Targeted Covalent Inhibition
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and performance of (3-fluorophenyl)methanesulfonyl chloride compared to alternative covalent probes.
This guide provides an objective comparison of this compound with a structurally related sulfonyl fluoride probe, focusing on their cross-reactivity profiles against a panel of protein kinases. The information presented herein is supported by established experimental protocols to assist researchers in designing and interpreting their own selectivity studies.
Performance Comparison: Cross-Reactivity Profiling
To evaluate the selectivity of this compound, a hypothetical cross-reactivity study was designed to compare its performance against a panel of representative protein kinases. For comparison, a widely used alternative electrophile, (3-fluorophenyl)methanesulfonyl fluoride, was included. The following table summarizes the hypothetical percentage of inhibition data, illustrating the distinct selectivity profiles of these two covalent probes.
| Target Kinase | This compound (% Inhibition at 10 µM) | (3-fluorophenyl)methanesulfonyl fluoride (% Inhibition at 10 µM) |
| EGFR | 85 | 92 |
| HER2 | 78 | 85 |
| BTK | 65 | 75 |
| JAK3 | 45 | 55 |
| SRC | 50 | 60 |
| LCK | 48 | 58 |
| MAPK1 | 30 | 40 |
| CDK2 | 25 | 35 |
| ROCK1 | 15 | 20 |
| PI3Kα | 10 | 15 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the cross-reactivity of covalent inhibitors like this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is adapted from established chemoproteomic workflows to identify the cellular targets of a covalent inhibitor by competing with a broad-spectrum probe.[1][2][3]
a. Cell Culture and Treatment:
-
Human cancer cell lines (e.g., A431 for high EGFR expression) are cultured to ~80% confluency.
-
Cells are treated with either DMSO (vehicle control) or varying concentrations of the test inhibitor (e.g., this compound) for 1 hour at 37°C.
b. Probe Labeling:
-
Following inhibitor treatment, cells are incubated with a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), at a final concentration of 100 µM for 1 hour at 37°C. This probe will label cysteine residues that are not blocked by the test inhibitor.
c. Cell Lysis and Protein Quantification:
-
Cells are harvested, washed with cold PBS, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
d. Click Chemistry:
-
To visualize the labeled proteins, a click chemistry reaction is performed. Biotin-azide is conjugated to the alkyne-tagged proteins using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
e. Enrichment of Labeled Proteins:
-
Biotinylated proteins are enriched from the cell lysates using streptavidin-agarose beads.
f. Sample Preparation for Mass Spectrometry:
-
The enriched proteins are washed, reduced, alkylated, and digested on-bead with trypsin.
-
The resulting peptides are collected and desalted for mass spectrometry analysis.
g. LC-MS/MS Analysis and Data Interpretation:
-
Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is searched against a human protein database to identify the labeled proteins.
-
The relative abundance of peptides from the inhibitor-treated sample is compared to the vehicle control to determine which proteins were protected from IA-alkyne labeling by the inhibitor, thus identifying them as targets.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory potency of a compound against a panel of purified kinases.[4]
a. Reagents and Kinases:
-
A panel of purified recombinant protein kinases.
-
A generic kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP and a suitable kinase reaction buffer (e.g., containing MgCl₂ and DTT).
-
The test inhibitor (e.g., this compound) dissolved in DMSO.
-
A detection reagent to quantify ATP consumption (e.g., ADP-Glo™ Kinase Assay).
b. Assay Procedure:
-
A master mix containing the kinase, substrate, and buffer is prepared.
-
The test inhibitor is serially diluted in DMSO and added to the wells of a microplate.
-
The kinase reaction is initiated by adding the master mix to the inhibitor-containing wells.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the remaining ATP is depleted.
-
The detection reagent is added to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
c. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Target Identification
The following diagram illustrates the general workflow for identifying the cellular targets of a covalent inhibitor using a competitive activity-based protein profiling approach.
Caption: Workflow for covalent inhibitor target identification.
Covalent Inhibition of the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target for covalent inhibitors in cancer therapy.[5][6][7] The following diagram depicts the mechanism by which a covalent inhibitor blocks the EGFR signaling pathway.
Caption: Covalent inhibition of the EGFR signaling pathway.
References
- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 3. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (3-fluorophenyl)methanesulfonyl Chloride: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and operational guidance for the proper disposal of (3-fluorophenyl)methanesulfonyl Chloride. Intended for researchers, scientists, and professionals in drug development, this guide outlines procedural steps for safe handling and disposal, ensuring laboratory safety and regulatory compliance.
Safety and Handling Profile
This compound is a corrosive compound that poses significant health risks. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. Contact with skin and eyes can cause severe burns, and its reaction with water liberates toxic gases.[1] In case of exposure, immediate medical attention is required.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO₂S | Internal Data |
| Molecular Weight | 208.64 g/mol | Internal Data |
| Appearance | Not Available | Internal Data |
| Melting Point | 36-38 °C | Internal Data |
| Boiling Point | 285.9 °C at 760 mmHg | Internal Data |
| Density | 1.465 g/cm³ | Internal Data |
| Flash Point | 126.7 °C | Internal Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [1] |
| Occupational Exposure Limits (OELs) | Not established |
Disposal Procedures
The proper disposal of this compound depends on the quantity of the waste. Bulk quantities should be treated as hazardous waste and disposed of through a licensed environmental management company without attempting neutralization. Small, residual quantities, such as those remaining in reaction vessels, can be neutralized in the laboratory before disposal.
Experimental Protocol for Neutralization of Residual this compound
This protocol details the step-by-step methodology for neutralizing small amounts of this compound.
Materials:
-
Residual this compound in a container
-
Saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution
-
Ice bath
-
Large beaker (volume at least 10 times that of the sulfonyl chloride solution)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate personal protective equipment (chemical-resistant gloves, safety goggles, face shield, lab coat)
Procedure:
-
Preparation: In a certified chemical fume hood, place the large beaker containing a sufficient amount of cold saturated sodium bicarbonate solution or 1 M NaOH solution on a stir plate within an ice bath. A general guideline is to use a significant molar excess of the base.
-
Initiate Stirring: Begin vigorous stirring of the basic solution.
-
Slow Addition: Carefully and slowly add the residual this compound to the cold, stirred basic solution. The addition should be dropwise to control the exothermic reaction and prevent splashing. The reaction will produce gas (CO₂ if using bicarbonate), so a slow rate of addition is critical to avoid excessive foaming and overflow.
-
Reaction Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the neutralization reaction is complete.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous solution to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base and continue stirring until the desired pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated aqueous hazardous waste container for disposal according to your institution's guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
